Product packaging for (S)-3-amino-1-ethylazepan-2-one(Cat. No.:CAS No. 206434-45-9)

(S)-3-amino-1-ethylazepan-2-one

Cat. No.: B1272297
CAS No.: 206434-45-9
M. Wt: 156.23 g/mol
InChI Key: KBJPENFOWBANKE-ZETCQYMHSA-N
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Description

(S)-3-amino-1-ethylazepan-2-one is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B1272297 (S)-3-amino-1-ethylazepan-2-one CAS No. 206434-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-1-ethylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-10-6-4-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJPENFOWBANKE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCCC[C@@H](C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373357
Record name (S)-3-amino-1-ethylazepan-2-one
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Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206434-45-9
Record name (S)-3-amino-1-ethylazepan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206434-45-9
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Foundational & Exploratory

(S)-3-amino-1-ethylazepan-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-amino-1-ethylazepan-2-one, a chiral derivative of the seven-membered ε-caprolactam ring system, presents a scaffold of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, and known properties, drawing from available data on the compound and its close analogs. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates the available information and provides context through related compounds.

Chemical Structure and Properties

This compound is characterized by an azepan-2-one (ε-caprolactam) ring with a chiral center at the C3 position bearing an amino group, and an ethyl group attached to the lactam nitrogen at position 1.

Chemical Structure:

Table 1: General and Physicochemical Properties of this compound and Related Compounds

PropertyThis compound(S)-3-aminoazepan-2-one (Parent Compound)
Molecular Formula C₈H₁₆N₂O[1]C₆H₁₂N₂O
Molecular Weight 156.23 g/mol [1]128.17 g/mol
Physical Form Solid[1]Solid
Purity 95.0%[1]>90% to 97% (Varies by supplier)
Boiling Point 288.3°C at 760 mmHg[]315.124°C at 760 mmHg[]
Melting Point Data not available97-101 °C[]
Density 0.995 g/cm³[]1.031 g/cm³[]
Solubility Data not availableSlightly soluble in aqueous acid, DMSO, and methanol[]
pKa (Predicted) Data not available16.06 ± 0.40[]
InChI Key KBJPENFOWBANKE-ZETCQYMHSA-NBOWUOGIPSRVRSJ-YFKPBYRVSA-N
SMILES CCN1CCCC--INVALID-LINK--C1=O[1]N[C@H]1CCCCNC1=O

Experimental Protocols

Proposed Synthesis Workflow:

G cluster_0 Step 1: Synthesis of (S)-3-aminoazepan-2-one cluster_1 Step 2: N-Ethylation L-Lysine L-Lysine Cyclization Cyclization L-Lysine->Cyclization Heat (S)-3-aminoazepan-2-one (S)-3-aminoazepan-2-one Cyclization->(S)-3-aminoazepan-2-one Deprotonation Deprotonation (S)-3-aminoazepan-2-one->Deprotonation Strong Base (e.g., NaH) Alkylation Alkylation Deprotonation->Alkylation Ethyl Halide (e.g., C2H5I) Purification Purification Alkylation->Purification This compound This compound Purification->this compound cluster_0 Chemical Class cluster_1 Potential Biological Activities Azepan-2-one Derivatives Azepan-2-one Derivatives Antimicrobial Antimicrobial Azepan-2-one Derivatives->Antimicrobial Anticancer Anticancer Azepan-2-one Derivatives->Anticancer Enzyme Inhibition Enzyme Inhibition Azepan-2-one Derivatives->Enzyme Inhibition CNS Activity CNS Activity Azepan-2-one Derivatives->CNS Activity

References

In-Depth Technical Guide: (S)-3-amino-1-ethylazepan-2-one (CAS: 206434-45-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available technical data for (S)-3-amino-1-ethylazepan-2-one. Extensive research did not yield detailed experimental protocols, extensive biological activity data, or specific signaling pathways for this particular compound. The information presented is based on data from chemical suppliers and scientific literature on structurally related compounds.

Executive Summary

This compound is a chiral heterocyclic compound belonging to the class of substituted caprolactams. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. Publicly available information is primarily limited to basic physicochemical properties, with a notable absence of in-depth studies on its biological activity or specific synthetic protocols. This guide provides the available data and offers context based on related chemical structures.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 206434-45-9[1][2]
Molecular Formula C₈H₁₆N₂O[2][3]
Molecular Weight 156.23 g/mol [2][3]
IUPAC Name (3S)-3-amino-1-ethylazepan-2-one[2]
Synonyms (S)-α-Amino-ε-N-ethyl-caprolactam, (S)-3-Amino-1-ethyl-2-azepanone[2]
Boiling Point 288.3°C at 760 mmHg[2]
Density 0.995 g/cm³[2]
Purity Typically ≥95%[2]
InChI Key KBJPENFOWBANKE-ZETCQYMHSA-N[2][3]

Synthesis and Manufacturing

A potential synthetic workflow could involve the N-ethylation of a protected (S)-3-aminoazepan-2-one precursor, followed by deprotection. The following diagram illustrates this hypothetical pathway.

G cluster_0 Hypothetical Synthesis Workflow start (S)-3-Aminoazepan-2-one (Precursor) protect Protection of Amino Group (e.g., Boc) start->protect Step 1 ethylate N-Ethylation (e.g., Ethyl iodide, NaH) protect->ethylate Step 2 deprotect Deprotection (e.g., TFA) ethylate->deprotect Step 3 product This compound (Final Product) deprotect->product Step 4

Caption: Hypothetical synthesis of this compound.

Note: This represents a generalized, plausible synthetic scheme. Actual reaction conditions, yields, and purification methods would require experimental optimization.

Potential Applications and Biological Context (Based on Related Compounds)

Although no biological data has been published for this compound, research on structurally similar compounds, particularly other 3-aminoazepan-2-one derivatives, may provide insights into its potential areas of application.

  • Chemokine Inhibitors: A study has identified 3-(acylamino)azepan-2-ones as stable, orally available, and potent broad-spectrum chemokine inhibitors with anti-inflammatory activity. This suggests that derivatives of 3-aminoazepan-2-one could be explored for their potential in treating inflammatory diseases.

  • Building Blocks for Pharmaceuticals: The azepane ring is a structural motif found in various bioactive molecules. As a chiral intermediate, this compound could serve as a valuable starting material for the stereoselective synthesis of more complex pharmaceutical agents.

  • Polymer and Materials Science: The lactam structure of this compound suggests its potential use in ring-opening polymerization to create novel polyamides. The amino and ethyl groups offer sites for further functionalization, allowing for the tuning of polymer properties.

It is important to reiterate that these are potential applications based on the broader class of azepanone compounds and have not been experimentally verified for this compound.

Safety and Handling

Based on supplier safety data sheets, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are recommended when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a chiral chemical intermediate with defined physicochemical properties. While its specific applications and biological functions remain largely unexplored in publicly available literature, the chemical scaffold is of interest in medicinal chemistry and materials science. Further research would be necessary to elucidate its synthetic accessibility, biological activity, and potential for therapeutic or industrial applications. Researchers and drug development professionals should consider this compound as a potential building block, with the understanding that its properties and activities will require empirical validation.

References

An In-depth Technical Guide to the Synthesis of (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for (S)-3-amino-1-ethylazepan-2-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available chiral precursor, L-lysine. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid in laboratory-scale preparation.

Synthetic Strategy

The proposed synthesis of this compound involves a two-step reaction sequence:

  • Cyclization of L-Lysine: The initial step involves the intramolecular cyclization of L-lysine to form the key intermediate, (S)-3-aminoazepan-2-one (also known as (S)-α-amino-ε-caprolactam). This reaction establishes the desired stereochemistry at the C3 position of the azepanone ring.

  • N-Ethylation of the Lactam: The subsequent step is the selective ethylation of the lactam nitrogen of (S)-3-aminoazepan-2-one to yield the target compound.

This strategy leverages the inherent chirality of L-lysine to produce the enantiomerically pure target molecule.

Data Presentation

The following tables summarize the key quantitative data associated with each step of the synthesis.

Table 1: Synthesis of (S)-3-aminoazepan-2-one from L-Lysine Hydrochloride

ParameterValueReference
Starting MaterialL-Lysine Hydrochloride[1][2][3]
Product(S)-3-aminoazepan-2-one
Solvent1-Hexanol or 1,2-Propanediol[2]
BaseSodium Hydroxide (1 eq.)[1][2]
Reaction TemperatureReflux (approx. 150-187 °C)[2]
Reaction Time2 - 8 hours[2]
Typical Yield91 - 96%[2]
Purity>95% (after purification)Assumed based on typical procedures

Table 2: N-Ethylation of (S)-3-aminoazepan-2-one

ParameterValueReference
Starting Material(S)-3-aminoazepan-2-one
ProductThis compound
Alkylating AgentEthyl Iodide or Ethyl BromideAssumed based on standard alkylation
BaseSodium Hydride or Potassium Hydroxide/Potassium Carbonate[4]
SolventTetrahydrofuran (THF) or Solvent-free (Microwave)[4]
Reaction TemperatureRoom Temperature to Reflux, or Microwave Irradiation[4]
Reaction Time1 - 12 hoursAssumed based on typical procedures
Typical Yield60 - 80%Assumed based on similar reactions
Purity>98% (after chromatography)Assumed based on typical procedures

Experimental Protocols

Step 1: Synthesis of (S)-3-aminoazepan-2-one

This protocol is adapted from procedures described for the cyclization of L-lysine.[1][2][3]

  • Materials:

    • L-Lysine hydrochloride

    • Sodium hydroxide

    • 1-Hexanol (or 1,2-Propanediol)

    • Hydrochloric acid (for workup)

    • Ethanol (for crystallization)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using 1-hexanol), add L-lysine hydrochloride (1 equivalent) and 1-hexanol (or 1,2-propanediol) to form a slurry.

    • Add a stoichiometric amount of sodium hydroxide (1 equivalent) to neutralize the hydrochloride.

    • Heat the mixture to reflux (approximately 150 °C for 1-hexanol or 187 °C for 1,2-propanediol) and maintain for 2-8 hours. Water generated during the reaction can be removed azeotropically if using 1-hexanol.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the sodium chloride byproduct.

    • The filtrate is concentrated under reduced pressure to remove the high-boiling solvent.

    • The crude product can be purified by dissolving it in water, acidifying to pH 6 with concentrated HCl, and then crystallizing the hydrochloride salt from ethanol. The free base can be obtained by subsequent neutralization and extraction.

Step 2: Synthesis of this compound

This protocol is a generalized procedure for the N-alkylation of lactams.

  • Materials:

    • (S)-3-aminoazepan-2-one

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Hydroxide/Potassium Carbonate

    • Ethyl iodide (or ethyl bromide)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (S)-3-aminoazepan-2-one (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. (Caution: Hydrogen gas is evolved).

    • Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway L_Lysine L-Lysine Hydrochloride Intermediate (S)-3-aminoazepan-2-one L_Lysine->Intermediate 1. NaOH, 1-Hexanol 2. Reflux Product This compound Intermediate->Product 1. NaH, THF 2. Ethyl Iodide

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Ethylation start1 Mix L-Lysine HCl, NaOH, and 1-Hexanol reflux1 Heat to Reflux start1->reflux1 workup1 Cool, Filter, Concentrate reflux1->workup1 purify1 Crystallize from Ethanol workup1->purify1 start2 Dissolve Intermediate in THF purify1->start2 Proceed with (S)-3-aminoazepan-2-one deprotonate Add NaH at 0°C start2->deprotonate alkylate Add Ethyl Iodide at 0°C deprotonate->alkylate workup2 Quench, Extract, Dry alkylate->workup2 purify2 Column Chromatography workup2->purify2 final_product This compound purify2->final_product Obtain Pure Product

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to (S)-alpha-Amino-epsilon-N-ethyl-caprolactam and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Core Chemical Information

(S)-alpha-Amino-epsilon-N-ethyl-caprolactam belongs to the family of substituted caprolactams. Caprolactam is a seven-membered cyclic amide that serves as a crucial monomer for the production of Nylon 6.[1] The introduction of functional groups, such as an amino group at the alpha-position and an ethyl group on the lactam nitrogen, significantly modifies its chemical properties, making it a potential scaffold for pharmaceutical development. Derivatives of ε-caprolactam are of significant interest in medicinal chemistry for creating modified polymers and as components of bioactive molecules.[2] For instance, various amino-caprolactam derivatives have been explored as γ-secretase inhibitors for potential therapeutic applications.[3]

The structure consists of an azepan-2-one core with a chiral center at the alpha-carbon ((S)-configuration) bearing an amino group, and an ethyl group substituted on the ring's nitrogen atom. This combination of features suggests potential for forming specific interactions with biological targets.

Physicochemical Properties

The following table summarizes the known physicochemical properties of the parent compound ε-caprolactam and the closely related (S)-α-amino-ε-caprolactam. The properties for the target molecule, (S)-alpha-Amino-epsilon-N-ethyl-caprolactam, are estimated based on these analogs.

Propertyε-Caprolactam(S)-α-Amino-ε-caprolactam(S)-α-Amino-ε-N-ethyl-caprolactam (Estimated)
Molecular Formula C₆H₁₁NO[1]C₆H₁₂N₂O[4]C₈H₁₆N₂O
Molecular Weight 113.16 g/mol [5]128.17 g/mol [4]156.24 g/mol
Appearance White, hygroscopic crystalline solid[5][6]White solid[4]Likely a white to off-white solid or oil
Melting Point 69.2 °C[1][6]97 - 101 °C[4]Expected to be lower than α-amino-ε-caprolactam due to N-alkylation
Boiling Point 270.8 °C[1]Not availableHigher than ε-caprolactam
Solubility Very soluble in water[1][5]Soluble in water and methanol[4]Soluble in water and polar organic solvents[7]
pKa Not availableNot availableThe α-amino group would have a pKa ~9-10
Vapor Pressure 8 x 10⁻⁸ mmHg (20 °C)[1]Not availableExpected to be low (non-volatile)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of substituted caprolactams are crucial for research and development.

Synthesis Protocol: Synthesis of α-Amino-ε-caprolactam (ACL)

This protocol outlines the synthesis of the core amino-lactam structure from L-lysine, which can be subsequently N-alkylated.

  • Objective: To synthesize α-amino-ε-caprolactam (ACL) via cyclization of L-lysine.[4]

  • Materials: L-lysine hydrochloride, sodium hydroxide (NaOH), hexanol, methanol, hydrochloric acid (HCl).[4]

  • Procedure:

    • A mixture of L-lysine hydrochloride (e.g., 600 mmol) and an equimolar amount of NaOH is heated to reflux in hexanol. A Dean-Stark trap is used to remove the water formed during the reaction.[4]

    • The reaction is refluxed for approximately 8 hours until thin-layer chromatography (TLC) indicates the consumption of all starting material.[4]

    • The suspension is cooled, and the byproduct (NaCl) is removed by filtration.[4]

    • The filtrate is concentrated, and the crude product is dissolved in water. The pH is adjusted to 6 with concentrated HCl.[4]

    • Upon partial concentration, the ACL hydrochloride salt crystallizes and is collected.[4]

    • To obtain the free base, the ACL hydrochloride is dissolved in methanol, and NaOH is added. After stirring for 2 hours, the suspension is filtered, and the filtrate is evaporated to yield pure ACL.[4]

  • N-ethylation (General Approach): The resulting ACL can be N-ethylated by reacting its sodium salt (formed by treating with a strong base like NaOH) with an ethyl halide (e.g., ethyl bromide) in a suitable solvent like toluene.[7]

Analytical Characterization Protocols

Characterization is essential to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve the sample in a deuterated solvent (e.g., CD₃OD or D₂O). Record ¹H NMR and ¹³C NMR spectra.

    • Expected Results for ACL: ¹H-NMR (500 MHz, CD₃OD) shows characteristic peaks for the protons on the caprolactam ring. ¹³C-NMR (125 MHz, CD₃OD) shows a peak for the carbonyl carbon around 178 ppm and other peaks for the aliphatic carbons.[4] For the N-ethyl derivative, additional signals corresponding to the ethyl group (a quartet and a triplet) would be expected in the ¹H NMR spectrum.

  • Mass Spectrometry (MS):

    • Protocol: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass. The sample is analyzed using an electrospray ionization (ESI) source in positive ion mode.[4]

    • Expected Results for ACL: HRMS should show a protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated exact mass (e.g., 129.1028 for ACL).[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Protocol: To analyze purity and quantify residual monomers like ε-caprolactam, RP-HPLC can be used. A C18 column (e.g., Asahipak ODP-50 4D) is suitable. The mobile phase would typically be a gradient of water and a polar organic solvent like acetonitrile or methanol.[8]

    • Sample Preparation: For analysis of residuals from a polymer matrix, a sample can be heated in pure water (e.g., 100 °C for 2 hours), cooled, and the aqueous extract filtered before injection.[8]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel caprolactam derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation & Purity Start Starting Materials (L-Lysine, NaOH, EtBr) Reaction Cyclization & N-Alkylation Start->Reaction Workup Filtration & Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC Purity Analysis (RP-HPLC) Purification->HPLC Final Pure Compound NMR->Final MS->Final HPLC->Final

General workflow for synthesis and analysis.
Hypothetical Biological Signaling Pathway

Given that caprolactam derivatives are being investigated as anticancer agents, the following diagram illustrates a hypothetical mechanism of action where a compound of this class could induce apoptosis by modulating the p53/mTOR pathway. This pathway is a common target in cancer drug discovery.[9][10] Some novel isolongifolenone-based caprolactam derivatives have been shown to induce cancer cell apoptosis via the p53/mTOR/autophagy pathway.[9]

G Compound (S)-alpha-Amino- epsilon-N-ethyl-caprolactam p53 p53 Activation Compound->p53 AMPK AMPK Activation p53->AMPK Upregulates mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy Autophagy Induction mTOR->Autophagy (Suppresses) Apoptosis Cell Apoptosis Autophagy->Apoptosis Leads to

Hypothetical p53/mTOR signaling pathway.

Conclusion

While direct experimental data on (S)-alpha-Amino-epsilon-N-ethyl-caprolactam is not publicly available, a robust profile can be constructed based on its structural analogs. The presence of a primary amine, a chiral center, and N-alkylation provides a rich scaffold for developing molecules with specific biological activities. The synthetic and analytical protocols described herein offer a solid foundation for researchers aiming to synthesize and characterize this and other novel caprolactam derivatives for applications in drug discovery and materials science.

References

Unveiling the Chemical Identity of (S)-3-amino-1-ethyl-2-azepanone: A Guide to its Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's chemical identity is paramount. This document provides a concise overview of the nomenclature for the chiral compound (S)-3-amino-1-ethyl-2-azepanone, including its formal IUPAC name and commonly used synonyms.

The officially recognized IUPAC (International Union of Pure and Applied Chemistry) name for this compound is (3S)-3-amino-1-ethylazepan-2-one .[1] In instances where the compound is in its hydrochloride salt form, the IUPAC name is given as (3S)-3-amino-1-ethylazepan-2-one;hydrochloride .[1]

In scientific literature, chemical supplier catalogs, and databases, a variety of synonyms are used to refer to this molecule. These alternative names are crucial to recognize for comprehensive literature searches and material procurement.

A summary of known synonyms is provided in the table below for clarity and easy reference.

Synonym Notes
(S)-3-Amino-1-ethyl-azepan-2-one hydrochlorideCommonly used, specifies the hydrochloride salt
(S)-3-amino-1-ethyl-2-azepanone hydrochlorideAn alternative representation of the HCl salt
(S)-3-Amino-1-ethylazepan-2-one hydrochlorideAnother variation for the hydrochloride salt
CTK8E7985Identifier
WT1127Identifier
AK-41928Identifier
FT-0687403Identifier

It is important to note that while the core molecular structure remains the same, the presence of the hydrochloride salt is often specified in the nomenclature. Researchers should pay close attention to this detail when sourcing the compound for experimental use. The molecular formula for the base compound is C₈H₁₆N₂O, and its molecular weight is approximately 156.23 g/mol .[2] The hydrochloride salt has a molecular formula of C₈H₁₇ClN₂O and a molecular weight of 192.68 g/mol .[1]

Limitations

As a large language model, I am unable to generate the in-depth technical guide, experimental protocols, or signaling pathway diagrams in Graphviz as requested. The provided information is based on publicly available data from chemical suppliers and databases. For detailed experimental methodologies and biological pathway information, consulting peer-reviewed scientific literature is recommended.

References

Spectroscopic and Synthetic Elucidation of (S)-3-amino-1-ethylazepan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-amino-1-ethylazepan-2-one is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its spectroscopic properties and a plausible synthetic pathway. Due to the limited availability of public experimental data, this document presents predicted spectroscopic data based on established principles and analysis of analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided, alongside a conceptual workflow for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar chemical structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.7m1HH3
~3.2 - 3.4m2HN-CH₂ (ethyl)
~2.8 - 3.0m2HH7
~1.8 - 2.0m2HH4
~1.5 - 1.7m4HH5, H6
~1.1 - 1.3t3HCH₃ (ethyl)
~1.5 (broad)s2HNH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175C2 (C=O)
~55C3
~48N-CH₂ (ethyl)
~45C7
~35C4
~28C5
~25C6
~14CH₃ (ethyl)

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350 - 3250Medium, BroadN-H stretch (amine)
~2960 - 2850StrongC-H stretch (alkyl)
~1650StrongC=O stretch (amide)
~1590MediumN-H bend (amine)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPossible Fragment
156[M]⁺ (Molecular Ion)
141[M - CH₃]⁺
127[M - C₂H₅]⁺
113[M - C₂H₅N]⁺
98[Caprolactam ring fragment]⁺
70[C₄H₈N]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to a known standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For solids (KBr pellet): Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • For solids or oils (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition (ESI-MS as an example):

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.

    • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the parent ion of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.

Synthetic and Characterization Workflow

A plausible synthetic route to obtain this compound involves the N-alkylation of a protected (S)-3-aminoazepan-2-one precursor, followed by deprotection. The workflow for this process, including subsequent characterization, is depicted below.

G Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization start (S)-3-(Cbz-amino)azepan-2-one step1 N-Ethylation (NaH, EtI, THF) start->step1 intermediate (S)-3-(Cbz-amino)-1-ethylazepan-2-one step1->intermediate step2 Deprotection (H₂, Pd/C) intermediate->step2 product This compound step2->product nmr NMR (¹H, ¹³C) product->nmr Structural Elucidation ir IR product->ir Functional Groups ms MS product->ms Molecular Weight

Caption: Synthetic workflow and spectroscopic characterization.

An In-depth Technical Guide on the Chiral Purity and Enantiomeric Excess of (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-amino-1-ethylazepan-2-one is a chiral lactam of significant interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in numerous biologically active compounds. The stereochemistry at the C3 position is crucial for its intended biological activity and therapeutic efficacy. Consequently, ensuring high chiral purity and accurately determining the enantiomeric excess (ee) are critical aspects of its synthesis and quality control. This technical guide provides a comprehensive overview of the methodologies for the synthesis, chiral resolution, and analysis of this compound. Detailed experimental protocols, based on established methods for analogous compounds, are presented alongside data interpretation guidelines. Furthermore, this guide illustrates the logical workflows for synthesis and analysis using diagrammatic representations to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Chiral lactams are pivotal building blocks in asymmetric synthesis, forming the core of many pharmaceutical agents. The specific spatial arrangement of substituents in these molecules dictates their interaction with biological targets, making stereoisomeric purity a paramount concern. This compound, a derivative of the seven-membered azepane ring, is a valuable chiral intermediate. Its synthesis and the subsequent confirmation of its enantiomeric purity are foundational steps in the development of novel therapeutics. This document serves as a technical resource, outlining the key procedures and analytical techniques for managing the chiral integrity of this compound.

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a reliable synthetic route can be extrapolated from the well-documented synthesis of its methyl analog, (S)-3-amino-1-methylazepan-2-one.[1] The proposed pathway involves a two-step process: the cyclization of an appropriate chiral precursor followed by N-alkylation.

Proposed Synthetic Pathway

The synthesis initiates with a chiral starting material, such as L-lysinol, to establish the desired (S)-stereochemistry at the C3 position. The primary amine of L-lysinol can be protected before the cyclization of the secondary amine and the hydroxyl group to form the lactam ring of (S)-3-aminoazepan-2-one. The final step involves the selective N-ethylation of the lactam nitrogen to yield the target compound.

Synthesis_Workflow A L-Lysinol (Chiral Precursor) B Protection of Primary Amine A->B C Cyclization (Formation of Lactam Ring) B->C D (S)-3-(Protected-amino)azepan-2-one C->D E Deprotection of Primary Amine D->E F (S)-3-aminoazepan-2-one E->F G N-Ethylation F->G H This compound G->H I Purification (e.g., Chromatography) H->I J Final Product I->J

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Illustrative)

The following protocol is an adaptation from the synthesis of the methyl analog and should be optimized for the ethyl derivative.[1]

Step 1: Synthesis of (S)-3-aminoazepan-2-one from L-Lysinol

  • Protection: Protect the primary amino group of L-lysinol using a suitable protecting group (e.g., Boc anhydride).

  • Cyclization: In an appropriate solvent, treat the protected L-lysinol with a reagent to facilitate the cyclization between the secondary amine and the hydroxyl group, forming the lactam ring.

  • Deprotection: Remove the protecting group from the C3 amino group to yield (S)-3-aminoazepan-2-one.

  • Purification: Purify the intermediate product using column chromatography or recrystallization.

Step 2: N-Ethylation of (S)-3-aminoazepan-2-one

  • Reaction Setup: Dissolve (S)-3-aminoazepan-2-one in a suitable aprotic solvent (e.g., THF, DMF).

  • Deprotonation: Add a strong base (e.g., NaH) at a reduced temperature (e.g., 0 °C) to deprotonate the lactam nitrogen.

  • Alkylation: Introduce an ethylating agent (e.g., ethyl iodide, diethyl sulfate) to the reaction mixture.

  • Quenching and Work-up: After the reaction is complete, quench with a suitable reagent (e.g., water, saturated ammonium chloride solution) and perform an aqueous work-up.

  • Purification: Purify the final product, this compound, by column chromatography.

Determination of Chiral Purity and Enantiomeric Excess

The most effective technique for determining the enantiomeric composition of chiral compounds is chiral High-Performance Liquid Chromatography (HPLC).[2] This method allows for the separation and quantification of individual enantiomers.

Chiral HPLC Method Development

The development of a robust chiral HPLC method is crucial. The choice of the chiral stationary phase (CSP) is the most critical factor for achieving successful enantiomeric separation.[2] For chiral amines and their derivatives, polysaccharide-based CSPs (e.g., Chiralpak series) and macrocyclic glycopeptide-based CSPs are often effective.[3][4]

HPLC_Method_Development A Racemic Standard of 3-amino-1-ethylazepan-2-one B Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) A->B C Select Mobile Phase Mode (Normal, Reversed, Polar Organic) B->C D Optimize Mobile Phase Composition (Solvent ratio, additives) C->D E Optimize Flow Rate and Temperature D->E F Inject Sample and Analyze Chromatogram E->F G Baseline Separation of Enantiomers? F->G H Method Validation G->H Yes I Refine Parameters G->I No I->B

Caption: Logical workflow for chiral HPLC method development.

Illustrative Chiral HPLC Protocol

This protocol is a general guideline and should be adapted based on the specific instrumentation and CSP available.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: A polysaccharide-based column such as Chiralpak IG or a similar CSP known for resolving chiral amines.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is common for normal-phase chromatography. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

Data Presentation and Calculation of Enantiomeric Excess

The output from the HPLC analysis is a chromatogram showing peaks corresponding to each enantiomer. The area under each peak is proportional to the concentration of that enantiomer.

Table 1: Illustrative Chiral HPLC Data

EnantiomerRetention Time (min)Peak Area
(R)-enantiomertR1AR
(S)-enantiomertR2AS

Note: Retention times are hypothetical and will depend on the specific analytical conditions.

The enantiomeric excess (ee) is calculated using the following formula:

ee (%) = [ | AS - AR | / ( AS + AR ) ] x 100

Where:

  • AS is the peak area of the (S)-enantiomer.

  • AR is the peak area of the (R)-enantiomer.

A high enantiomeric excess (typically >99%) is desirable for pharmaceutical applications.

Table 2: Expected Performance Metrics for Chiral Analysis

ParameterTypical Value
Enantiomeric Excess (ee)> 99%
Purity (by HPLC)> 98%
Limit of Detection (LOD)Dependent on method
Limit of Quantification (LOQ)Dependent on method

Conclusion

The synthesis and chiral analysis of this compound are critical for its application in drug discovery and development. While direct experimental data for this specific molecule is limited in public literature, established methodologies for analogous chiral lactams provide a solid foundation for developing robust synthetic and analytical procedures. The proposed synthetic route, starting from L-lysinol, offers a reliable path to the desired (S)-enantiomer. Chiral HPLC, particularly with polysaccharide-based stationary phases, stands as the gold standard for accurately determining the enantiomeric excess. The protocols and workflows detailed in this guide are intended to provide researchers and scientists with the necessary framework to produce and rigorously evaluate the chiral purity of this compound, ensuring its suitability for further pharmaceutical development.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-amino-1-ethylazepan-2-one is a substituted ε-caprolactam derivative. The core structure, a seven-membered lactam ring, is a common motif in various industrial polymers and pharmacologically active compounds. The thermal stability and degradation profile of such molecules are critical parameters for their synthesis, purification, storage, and application, particularly in the pharmaceutical industry where they dictate shelf-life and inform the development of stable formulations. This document provides a comprehensive technical overview of the expected thermal behavior and degradation pathways of this compound, based on analogous compounds.

Predicted Thermal Stability

The thermal stability of N-substituted ε-caprolactam derivatives is generally robust. Studies on similar compounds have shown that they can be thermally stable at temperatures up to 250°C, with weight loss below this temperature primarily attributed to evaporation rather than decomposition.[1] The introduction of substituents on the lactam ring can influence this stability. The N-ethyl group is not expected to significantly decrease the thermal stability, while the 3-amino group might introduce new degradation possibilities at elevated temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature.[2][3] For this compound, a TGA thermogram would be expected to show negligible mass loss up to a certain onset temperature of decomposition.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound

ParameterPredicted ValueDescription
Onset of Decomposition (Tonset) 250 - 300 °CThe temperature at which significant decomposition and mass loss begin. N-substituted polyether-block-amide copolymers show initial weight loss in this range.[4]
Temperature of 5% Weight Loss (Td,5%) ~280 °CA common metric for thermal stability, indicating the temperature at which 5% of the initial mass is lost due to decomposition.[4]
Major Decomposition Step(s) 300 - 450 °CThe primary temperature range where the bulk of the molecule decomposes. This may occur in one or multiple steps depending on the degradation mechanism.
Residual Mass at 600 °C < 5%The percentage of the initial mass remaining at a high temperature, indicating the formation of non-volatile degradation products.
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.[5][6]

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

ParameterPredicted ValueDescription
Melting Point (Tm) 150 - 200 °CAn endothermic peak corresponding to the solid-to-liquid phase transition. The melting point of N-substituted PEBA copolymers can be in this range.[4]
Enthalpy of Fusion (ΔHf) To be determinedThe heat absorbed during melting, related to the crystallinity of the sample.
Decomposition Exotherm > 250 °CA broad exothermic peak indicating the energy released during decomposition, often overlapping with the later stages of the TGA mass loss.

Predicted Degradation Profile

The degradation of this compound can be anticipated to proceed through several pathways, including hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Degradation

The amide bond in the lactam ring is susceptible to hydrolysis, especially in the presence of water, acid, or base, leading to ring-opening.[7] This is a common degradation pathway for lactam-containing compounds.[8][9] The presence of the 3-amino group could potentially influence the rate of hydrolysis.

The primary product of hydrolysis would be the corresponding amino acid, (S)-3-amino-6-(ethylamino)hexanoic acid. This reaction is often the initial step in the biodegradation of caprolactam.[10][11][12]

Oxidative Degradation

Oxidative degradation can occur in the presence of oxygen, particularly at elevated temperatures or under UV irradiation.[8] The methylene group adjacent to the nitrogen atom is a potential site for initial oxidation.[13] This can lead to the formation of hydroperoxides, which can further decompose to a variety of products, including imides and ring-cleavage products.

Thermal Degradation

At temperatures exceeding its thermal stability limit, this compound will undergo complex thermal degradation. The amide bond is often the least stable part of the molecule and is expected to break first.[4] This can lead to fragmentation of the molecule, potentially involving decarbonylation (loss of CO)[14][15] and other complex bond-cleavage reactions.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

  • A high-precision thermobalance is used for the analysis.[3]

  • A small sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • The sample is heated in a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative stability) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as a function of temperature, typically from ambient temperature to 600 °C or higher.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of specific mass loss percentages, and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to characterize the energetics of decomposition.

Methodology:

  • A DSC instrument with a reference and a sample cell is utilized.[6]

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify the melting point (peak of the endotherm) and any exothermic decomposition events.

Visualizations

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine: - T_onset, T_d,5% - T_m, ΔH_f - Decomposition Profile TGA_Data->Analysis DSC_Data->Analysis

Caption: Workflow for the thermal analysis of this compound.

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Decomposition A This compound B (S)-3-amino-6-(ethylamino)hexanoic acid A->B H₂O, H⁺/OH⁻ C Hydroperoxides & Ring-Cleavage Products A->C O₂, Δ/hν D Decarbonylation & Fragmentation A->D High Temp (>250°C)

Caption: Hypothetical degradation pathways for this compound.

Conclusion

While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely thermal stability and degradation profile can be inferred from the behavior of structurally related N-substituted ε-caprolactams. The compound is predicted to be thermally stable up to approximately 250°C. Above this temperature, and under specific environmental conditions (e.g., presence of water, oxygen), it is expected to degrade via hydrolysis, oxidation, and thermal fragmentation. The experimental protocols and predictive data presented in this guide provide a solid foundation for future empirical studies to precisely characterize the thermal properties of this molecule. Such studies are essential for its potential development and application in the pharmaceutical and other industries.

References

The Evolving Synthesis of Substituted Caprolactams: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted caprolactams represents a critical area of study. These seven-membered lactam rings are key structural motifs in a variety of pharmacologically active compounds. This in-depth technical guide explores the historical evolution and current state of substituted caprolactam synthesis, providing detailed experimental protocols, quantitative data, and visualizations of key chemical pathways to support ongoing research and development efforts.

The journey to synthesize these valuable molecules began with foundational name reactions and has progressed to sophisticated catalytic and biocatalytic methods, driven by the continuous demand for novel therapeutics with improved efficacy and safety profiles. This guide will delve into the core synthetic strategies, offering a comparative analysis of their strengths and limitations.

From Classic Rearrangements to Modern Catalysis: A Historical Perspective

The story of caprolactam synthesis is rooted in classic organic chemistry. The Beckmann rearrangement , discovered in the late 19th century, was a pivotal development, initially for the production of ε-caprolactam, the monomer for Nylon-6.[1][2] This acid-catalyzed rearrangement of a ketoxime to an amide laid the groundwork for accessing the caprolactam core.[1][2]

Another cornerstone in lactam synthesis is the Schmidt reaction , which utilizes an azide to react with a carbonyl compound under acidic conditions to yield an amide or lactam.[3] This method has proven particularly useful for the synthesis of hindered or cyclic amides.[3]

While these classical methods are robust, they often require harsh reaction conditions and can generate significant waste, prompting the development of more environmentally friendly and efficient alternatives. The field has since seen a surge in the exploration of catalytic methods , including the use of solid acid catalysts and transition metal complexes, to facilitate the synthesis of substituted caprolactams under milder conditions.[1][4] Furthermore, the demand for enantiomerically pure pharmaceuticals has spurred the development of asymmetric synthesis strategies to produce chiral caprolactams with high stereoselectivity.[5]

More recently, biocatalysis has emerged as a powerful tool, employing enzymes to catalyze the synthesis of caprolactams with high specificity and under green conditions.[6] This approach holds significant promise for the sustainable production of complex pharmaceutical intermediates.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of substituted caprolactams can be broadly categorized into several key approaches, each with its own set of advantages and challenges.

The Beckmann Rearrangement

The Beckmann rearrangement remains a widely used method for the synthesis of caprolactams. It involves the treatment of a substituted cyclohexanone oxime with an acid catalyst to induce a rearrangement to the corresponding lactam.

Generic Reaction Scheme: Substituted Cyclohexanone Oxime → Substituted Caprolactam

The choice of acid catalyst and reaction conditions can significantly impact the yield and selectivity of the reaction. Common catalysts include sulfuric acid, oleum, and various solid acids.[1][7]

Beckmann_Rearrangement Substituted_Cyclohexanone Substituted Cyclohexanone Oxime Substituted Cyclohexanone Oxime Substituted_Cyclohexanone->Oxime Oximation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Caprolactam Substituted Caprolactam Oxime->Caprolactam Rearrangement Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Caprolactam

Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime [7]

  • Materials: Cyclohexanone oxime (9.8 mmol), Diethylenetriamine (DETA)-based ionic liquid (1:1 mol/mol with oxime).

  • Procedure:

    • Combine the cyclohexanone oxime and the DETA-based ionic liquid in a reaction vessel.

    • Heat the mixture to 100 °C.

    • Maintain the reaction for 20 minutes for the first cycle. For subsequent cycles with recycled catalyst, extend the reaction time to 60 minutes.

    • After the reaction, the product can be isolated and purified using standard techniques.

Catalyst SystemTemperature (°C)TimeConversion (%)Selectivity to ε-Caprolactam (%)Reference
DETA-based Ionic Liquid10020 min (1st cycle)>95>95[7][8]
Gas-Phase with Silicalite-1--HighHigh[9]
Trifluoroacetic Acid/Acetonitrile--99.192.0[10]
The Schmidt Reaction

The Schmidt reaction offers an alternative route to substituted caprolactams, particularly for intramolecular cyclizations to form bicyclic or complex lactam structures. This reaction typically involves the treatment of a ketone with hydrazoic acid or an alkyl azide in the presence of a strong acid.

Generic Reaction Scheme: Substituted Ketone + Hydrazoic Acid/Alkyl Azide → Substituted Lactam + N₂

The intramolecular version of the Schmidt reaction is particularly powerful for constructing complex polycyclic systems containing a lactam moiety.[11][12]

Schmidt_Reaction Ketone Substituted Ketone (with azide side chain) Azidohydrin Azidohydrin Intermediate Ketone->Azidohydrin Acid_Catalyst Lewis or Brønsted Acid Acid_Catalyst->Azidohydrin Lactam Bridged or Fused Lactam Azidohydrin->Lactam Intramolecular Rearrangement

Experimental Protocol: Intramolecular Schmidt Reaction for Bridged Lactams [8]

  • Materials: Azidoketone (1.0 equiv), Dichloromethane (CH₂Cl₂), Methylaluminum dichloride (MeAlCl₂) (1.0 equiv).

  • Procedure:

    • Dissolve the azidoketone in CH₂Cl₂ and cool the solution to 0 °C.

    • Add MeAlCl₂ dropwise to the solution.

    • Allow the reaction to reflux for 20 hours.

    • Cool the reaction to 0 °C and partition between saturated sodium bicarbonate (NaHCO₃) and ethyl acetate (EtOAc).

    • Dry the organic layer with sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the product by flash chromatography.

SubstrateLewis AcidYield (%)Reference
α-Aryl substituted 2-azidoalkyl ketonesMeAlCl₂Varies (product ratio dependent on substrate)[8]
Azido ketonesTitanium tetrachloride-[11]
Catalytic and Asymmetric Approaches

The development of catalytic methods has been a major focus in recent years, aiming to improve the efficiency and environmental footprint of caprolactam synthesis. These methods often employ solid acid catalysts or transition metal complexes to facilitate the reaction under milder conditions.

Asymmetric synthesis of chiral caprolactams is of paramount importance for the pharmaceutical industry. This is often achieved through the use of chiral catalysts or auxiliaries that can control the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Nitrogen Insertion [5]

  • Materials: Prochiral or meso cycloalkanone (0.2 mmol), Diphenylphosphinyl hydroxylamine (DPPH), Chiral Brønsted acid catalyst, Lewis acid promoter (e.g., BF₃·OEt₂ or Et₂AlCl), Toluene.

  • Procedure:

    • Conduct the reaction in toluene (0.05 M) on a 0.2 mmol scale.

    • The condensation step is typically run for 24 hours at -20 °C.

    • The rearrangement is then conducted at room temperature using a Lewis acid promoter.

    • Determine the enantiomeric ratio by HPLC using a chiral column.

SubstrateCatalyst SystemYield (%)Enantiomeric Ratio (er)Reference
Prochiral/meso cycloalkanonesDPPH, Chiral Brønsted acid, Lewis acidup to 97up to 97:3[5]
Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of substituted caprolactams. Enzymes can be engineered to accept a wide range of substrates and catalyze reactions with high efficiency and stereoselectivity.

Generic Workflow: Biomass-derived Precursor → (Enzymatic Steps) → Substituted Caprolactam

While still an emerging field, biocatalytic routes are being developed from renewable feedstocks like lysine.[13]

Biocatalytic_Synthesis Renewable_Feedstock Renewable Feedstock (e.g., Lysine) Intermediate_1 Intermediate Renewable_Feedstock->Intermediate_1 Biocatalytic Transformation Enzyme_1 Enzyme 1 Enzyme_1->Intermediate_1 Caprolactam Substituted Caprolactam Intermediate_1->Caprolactam Biocatalytic Transformation Enzyme_2 Enzyme 2 Enzyme_2->Caprolactam

Pharmacological Significance and Signaling Pathways

Substituted caprolactams are prevalent in a number of drugs due to their favorable pharmacokinetic properties and ability to interact with various biological targets. A notable example is a series of isolongifolenone-based caprolactam derivatives that have demonstrated significant anticancer activities.

One such derivative, compound E10 , has been shown to induce apoptosis in cancer cells by modulating the p53/mTOR/autophagy pathway .[14] Mechanistic studies revealed that E10 upregulates p53 expression, which in turn activates AMPK and inhibits mTOR phosphorylation, leading to autophagy-associated cell death.[14]

p53_mTOR_Pathway E10 Compound E10 (Isolongifolenone-based caprolactam) p53 p53 E10->p53 Upregulates AMPK AMPK p53->AMPK Activates mTOR mTOR p53->mTOR Inhibits AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis Induces

This example highlights the potential of substituted caprolactams to serve as scaffolds for the development of targeted therapies against complex diseases like cancer. The ability to fine-tune the substituents on the caprolactam ring allows for the modulation of their interaction with specific signaling pathways, opening up new avenues for drug discovery.

Future Outlook

The synthesis of substituted caprolactams continues to be an active area of research. The development of more sustainable and efficient synthetic methods, particularly those employing green chemistry principles, will be a key focus.[4][15] Advances in catalysis, including the design of novel catalysts with enhanced activity and selectivity, will further expand the toolbox for accessing diverse caprolactam derivatives. Furthermore, the integration of biocatalysis into synthetic routes holds the potential to revolutionize the production of chiral caprolactams from renewable resources. As our understanding of the biological roles of these compounds grows, so too will the demand for innovative synthetic strategies to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-3-amino-1-ethylazepan-2-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-amino-1-ethylazepan-2-one is a chiral building block with significant potential in asymmetric synthesis. Its rigid lactam backbone and the stereocenter at the C3 position make it an effective chiral auxiliary for controlling the stereochemical outcome of various chemical transformations. This document provides detailed application notes and protocols for the use of this compound in the asymmetric synthesis of α-substituted carboxylic acids, which are valuable intermediates in drug discovery and development.

The general strategy involves the temporary attachment of the chiral auxiliary to a prochiral substrate, followed by a diastereoselective bond-forming reaction. The stereocenter on the auxiliary directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.

Principle of Asymmetric Alkylation

A primary application of this compound is in the diastereoselective alkylation of N-acylated derivatives. The process can be summarized in three key steps:

  • N-Acylation: The amino group of the chiral auxiliary is acylated with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl lactam.

  • Diastereoselective Alkylation: The N-acyl lactam is deprotonated with a strong base to form a chiral enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide), with the steric bulk of the chiral auxiliary directing the electrophile to attack from the less hindered face, resulting in the formation of one diastereomer in excess.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis, to yield the enantiomerically enriched α-substituted carboxylic acid.

The following diagram illustrates the general workflow for this asymmetric alkylation process.

G cluster_0 Asymmetric Alkylation Workflow start This compound acyl N-Acylation (e.g., Propionyl Chloride, Et3N) start->acyl nacyl N-Propionyl-(S)-3-amino- 1-ethylazepan-2-one acyl->nacyl deprot Deprotonation (e.g., LDA, THF, -78 °C) nacyl->deprot enolate Chiral Lithium Enolate deprot->enolate alkyl Alkylation (e.g., Benzyl Bromide, -78 °C) enolate->alkyl product Alkylated N-Acyl Lactam (Diastereomeric Mixture) alkyl->product cleavage Auxiliary Cleavage (e.g., LiOH, H2O/THF) product->cleavage acid Enantiomerically Enriched α-Substituted Carboxylic Acid cleavage->acid auxiliary Recovered Chiral Auxiliary cleavage->auxiliary

Application Notes: (S)-3-amino-1-ethylazepan-2-one as a Chiral Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-amino-1-ethylazepan-2-one is a chiral cyclic amine derivative with significant potential as a versatile building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its rigid, seven-membered lactam ring and the stereochemically defined primary amine at the C3 position make it an attractive scaffold for introducing chirality and specific spatial arrangements into drug candidates. While detailed public data on its direct application in the synthesis of commercial drugs is limited, its structural motifs are analogous to components of various enzyme inhibitors and other therapeutic agents.

These application notes provide a representative, hypothetical use of this compound in the synthesis of a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of drugs used in the management of type 2 diabetes.

Hypothetical Application: Synthesis of a Novel DPP-4 Inhibitor

The primary amine of this compound can serve as a key nucleophile for reaction with electrophilic partners, such as substituted pyrimidines or other heterocyclic systems, which are common pharmacophores in DPP-4 inhibitors. The ethyl group on the lactam nitrogen can provide additional steric bulk or be a site for further functionalization to modulate physicochemical properties.

In this hypothetical application, this compound is envisioned as a key component in the synthesis of "Gemini-gliptin," a fictional DPP-4 inhibitor. The synthesis involves the nucleophilic substitution of a halogenated pyrimidine derivative with the chiral amine.

Proposed Synthetic Scheme

The overall synthetic strategy would involve the coupling of this compound with a suitably functionalized heterocyclic electrophile. A plausible reaction is the nucleophilic aromatic substitution of a chlorinated pyrimidine derivative.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-((5-bromopyrimidin-2-yl)amino)-1-ethylazepan-2-one (Hypothetical Intermediate)

This protocol describes the hypothetical synthesis of a key intermediate for "Gemini-gliptin" via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound (1.0 eq)

  • 2,5-dibromopyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 g, 6.4 mmol) in DMF (20 mL) is added 2,5-dibromopyrimidine (1.66 g, 7.0 mmol) and DIPEA (2.79 mL, 16.0 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (100 mL).

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (50 mL).

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: gradient of 20% to 50% ethyl acetate in hexane) to afford the desired product as a solid.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Results for the Synthesis of (S)-3-((5-bromopyrimidin-2-yl)amino)-1-ethylazepan-2-one

ParameterValue
Reactants
This compound1.0 g (6.4 mmol)
2,5-dibromopyrimidine1.66 g (7.0 mmol)
Diisopropylethylamine (DIPEA)2.79 mL (16.0 mmol)
Solvent
N,N-Dimethylformamide (DMF)20 mL
Reaction Conditions
Temperature80 °C
Reaction Time12 hours
Product
(S)-3-((5-bromopyrimidin-2-yl)amino)-1-ethylazepan-2-one
Hypothetical Yield 1.6 g
Hypothetical Molar Yield 80%
Hypothetical Purity (by HPLC) >98%

Visualizations

Diagrams

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start1 This compound reaction Nucleophilic Aromatic Substitution (DMF, DIPEA, 80°C, 12h) start1->reaction start2 2,5-dibromopyrimidine start2->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Hypothetical Intermediate purification->product

Caption: Hypothetical workflow for the synthesis of a pharmaceutical intermediate.

dpp4_pathway cluster_stimulus Stimulus cluster_hormones Incretin Hormones cluster_pancreas Pancreatic Response cluster_dpp4 DPP-4 Action cluster_drug Drug Intervention food Food Intake glp1 GLP-1 food->glp1 gip GIP food->gip insulin Insulin Secretion glp1->insulin glucagon Glucagon Suppression glp1->glucagon dpp4 DPP-4 Enzyme glp1->dpp4 gip->insulin gip->glucagon gip->dpp4 inactivation Inactivation of GLP-1 and GIP dpp4->inactivation Catalyzes inhibitor DPP-4 Inhibitor (e.g., 'Gemini-gliptin') inhibitor->dpp4 Inhibits

Caption: Simplified signaling pathway of DPP-4 and its inhibition.

Conclusion

This compound represents a valuable chiral starting material for the synthesis of novel pharmaceutical compounds. Its inherent stereochemistry and functional groups allow for its incorporation into a variety of molecular scaffolds. The provided hypothetical application in the synthesis of a DPP-4 inhibitor illustrates a plausible synthetic route and highlights the potential of this building block in drug discovery and development. Further exploration of its reactivity and applications is warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols for the Derivatization of (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of (S)-3-amino-1-ethylazepan-2-one, a chiral lactam building block of interest in medicinal chemistry. The following sections detail procedures for acylation, sulfonylation, and reductive amination, offering a versatile toolkit for generating diverse libraries of derivatives for structure-activity relationship (SAR) studies and drug discovery programs.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its primary amino group serves as a key handle for introducing a wide range of functional groups, thereby modulating the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This document outlines robust and reproducible protocols for the derivatization of this amino group.

General Experimental Considerations

Materials and Reagents: All reagents should be of high purity (≥95%) and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.

Reaction Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light (254 nm) and/or by staining with a suitable reagent such as ninhydrin for primary amines or potassium permanganate.[1][2] High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.[1][3]

Purification: Purification of the synthesized derivatives can be achieved by column chromatography on silica gel, preparative HPLC, or crystallization.

Characterization: The structure and purity of the final products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and HPLC.

Derivatization Protocols

Acylation of the Amino Group

Acylation is a common method to introduce an acyl group onto an amine, forming an amide bond. This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes the acylation of this compound with a generic acyl chloride (R-COCl).

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Quantitative Data (Hypothetical):

Acyl ChlorideReaction Time (h)Yield (%)Purity (HPLC, %)
Acetyl chloride292>98
Benzoyl chloride488>99
Isobutyryl chloride390>97

Experimental Workflow: Acylation

AcylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Amine in DCM Cool Cool to 0 °C Start->Cool AddBase Add Base (TEA/DIPEA) Cool->AddBase AddAcylCl Add Acyl Chloride AddBase->AddAcylCl Stir Stir at RT AddAcylCl->Stir Monitor Monitor (TLC/HPLC) Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Aqueous Workup Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for the acylation of this compound.

Sulfonylation of the Amino Group

Sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide. This is typically achieved using a sulfonyl chloride in the presence of a base.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol describes the reaction of this compound with a generic sulfonyl chloride (R-SO₂Cl).

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine or triethylamine.

  • Add the sulfonyl chloride portion-wise or dropwise.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to afford the desired sulfonamide.

Quantitative Data (Hypothetical):

Sulfonyl ChlorideReaction Time (h)Yield (%)Purity (HPLC, %)
Methanesulfonyl chloride685>98
p-Toluenesulfonyl chloride1282>99
Dansyl chloride878>97
Reductive Amination of the Amino Group

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is used to introduce alkyl substituents to the amino group.[4][5] The reaction proceeds via the formation of an intermediate imine from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[4][5][6]

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details the reductive amination of this compound with a generic aldehyde (R-CHO).

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., formaldehyde, benzaldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[7]

  • Anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of this compound in anhydrous DCE or MeOH, add the aldehyde.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride or sodium cyanoborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

AldehydeReducing AgentReaction Time (h)Yield (%)Purity (HPLC, %)
FormaldehydeNaBH(OAc)₃1675>98
BenzaldehydeNaBH(OAc)₃1880>99
IsovaleraldehydeNaBH₃CN2072>97

Signaling Pathway: Reductive Amination Mechanism

ReductiveAmination Amine This compound Imine Imine Intermediate Amine->Imine + Carbonyl - H₂O Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Imine Product N-Alkylated Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: Mechanism of reductive amination.

Analytical Methods

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes or dichloromethane and methanol can be used. The polarity should be adjusted to achieve an Rf value of 0.2-0.4 for the product.

  • Visualization: UV lamp (254 nm) and staining with ninhydrin (for the starting material) or potassium permanganate.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Flow Rate: 1.0 mL/min.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acyl chlorides, sulfonyl chlorides, and reducing agents can be corrosive, toxic, and/or moisture-sensitive. Handle with care according to their Safety Data Sheets (SDS).

  • Quenching of reducing agents can be exothermic and may release flammable gases. Perform quenching slowly and behind a safety shield.

Logical Relationship: Derivatization Strategies

DerivatizationStrategies cluster_reactions Derivatization Reactions cluster_reagents Typical Reagents cluster_products Product Classes Start This compound Acylation Acylation (Amide Formation) Start->Acylation Sulfonylation Sulfonylation (Sulfonamide Formation) Start->Sulfonylation ReductiveAmination Reductive Amination (N-Alkylation) Start->ReductiveAmination AcylatingAgents Acyl Chlorides Anhydrides Acylation->AcylatingAgents Amides N-Acyl Derivatives Acylation->Amides SulfonylatingAgents Sulfonyl Chlorides Sulfonylation->SulfonylatingAgents Sulfonamides N-Sulfonyl Derivatives Sulfonylation->Sulfonamides AlkylatingAgents Aldehydes/Ketones + Reducing Agent ReductiveAmination->AlkylatingAgents AlkylatedAmines N-Alkyl Derivatives ReductiveAmination->AlkylatedAmines

Caption: Overview of derivatization strategies for the primary amino group.

References

Application Notes and Protocols: Ring-Opening Reactions of (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the ring-opening reactions of (S)-3-amino-1-ethylazepan-2-one, a chiral lactam with potential applications in synthetic and medicinal chemistry. The resulting ring-opened products, particularly chiral diamines, are valuable building blocks in drug discovery.

Introduction

This compound is a functionalized seven-membered lactam. Its ring-opening provides access to (S)-4-amino-N-ethyl-heptane-1,7-diamine and its derivatives, which are chiral synthons of significant interest. Chiral diamines are crucial components in many biologically active compounds and are used as ligands in asymmetric synthesis.[1] This document outlines three primary methods for the ring-opening of this lactam: hydrolysis (acidic and basic), reduction, and aminolysis.

Ring-Opening Reactions and Products

The fundamental ring-opening reactions of this compound are depicted below. These reactions yield versatile products for further chemical modification.

cluster_reactions Ring-Opening Reactions Lactam This compound Hydrolysis Hydrolysis (H+ or OH-) Lactam->Hydrolysis Reduction Reduction (e.g., LiAlH4) Lactam->Reduction Aminolysis Aminolysis (R-NH2) Lactam->Aminolysis Amino_Acid (S)-4-amino-7-(ethylamino)heptanoic acid Hydrolysis->Amino_Acid Diamine (S)-N1-ethylazepane-1,4-diamine Reduction->Diamine Diamide N'-(7-(ethylamino)-4-oxoheptyl)alkanamide Aminolysis->Diamide

Caption: Ring-opening reactions of this compound.

Experimental Protocols

Disclaimer: The following protocols are generalized based on reactions with similar N-alkyl lactams and may require optimization for this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Hydrolysis

Hydrolysis of the lactam yields the corresponding amino acid. Both acidic and basic conditions can be employed.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 g, 6.4 mmol) in 6 M hydrochloric acid (20 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product, (S)-4-amino-7-(ethylamino)heptanoic acid hydrochloride, can be purified by recrystallization from an ethanol/ether mixture.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 g, 6.4 mmol) in a 1:1 mixture of methanol and 4 M aqueous sodium hydroxide (20 mL).

  • Heat the mixture to reflux (approximately 80-90 °C) for 8-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with 6 M hydrochloric acid to pH ~7.

  • Remove the methanol under reduced pressure.

  • The aqueous solution can be purified using ion-exchange chromatography to isolate the zwitterionic amino acid.

Table 1: Hydrolysis Reaction Data (Illustrative)

MethodReagentTemperature (°C)Time (h)Typical Yield (%)
Acidic6 M HCl100-11012-2485-95
Basic4 M NaOH80-908-1680-90
Reduction

Reduction of the lactam's amide bond results in a cyclic diamine. Lithium aluminum hydride (LiAlH₄) is a common and effective reducing agent for this transformation.[2]

Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (0.73 g, 19.2 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 g, 6.4 mmol) in anhydrous THF (10 mL) to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 4-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.7 mL), 15% aqueous NaOH (0.7 mL), and then water (2.1 mL).

  • Stir the resulting white suspension at room temperature for 30 minutes.

  • Filter the solid aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude (S)-N¹-ethylazepane-1,4-diamine.

  • The product can be purified by vacuum distillation or column chromatography.

Table 2: Reduction Reaction Data (Illustrative)

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
LiAlH₄THF654-880-90
Aminolysis

Aminolysis involves the ring-opening of the lactam with an amine, yielding a linear diamide. This reaction is typically performed at elevated temperatures.

Protocol:

  • In a sealed tube or a high-pressure reactor, combine this compound (1.0 g, 6.4 mmol), a primary amine (e.g., benzylamine, 1.2 equivalents, 7.7 mmol), and a small amount of water (e.g., 0.1 mL).

  • Heat the mixture to 200-250 °C for 12-24 hours.[3]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel to isolate the corresponding N'-(7-(ethylamino)-4-oxoheptyl)alkanamide.

Table 3: Aminolysis Reaction Data (Illustrative)

AmineTemperature (°C)Time (h)Typical Yield (%)
Benzylamine200-25012-2460-75
n-Butylamine200-25012-2455-70

Application in Drug Discovery

The ring-opened products of this compound, particularly the chiral diamine, are valuable scaffolds in medicinal chemistry. Chiral diamines are prevalent in a wide range of pharmaceuticals due to their ability to form key interactions with biological targets.[1]

  • Scaffolds for Biologically Active Molecules: The resulting (S)-N¹-ethylazepane-1,4-diamine can serve as a core structure for the synthesis of novel compounds with potential therapeutic activities, including but not limited to, antibacterial, antiviral, and anticancer agents.

  • Ligands for Asymmetric Catalysis: Chiral diamines are widely used as ligands for metal catalysts in asymmetric synthesis, enabling the stereoselective production of other chiral molecules.

  • Peptidomimetics: The diamine structure can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and biological activity.

The general workflow for utilizing these ring-opened products in a drug discovery pipeline is illustrated below.

cluster_drug_discovery Drug Discovery Workflow Start This compound Ring_Opening Ring-Opening Reaction Start->Ring_Opening Chiral_Diamine Chiral Diamine Product Ring_Opening->Chiral_Diamine Library_Synthesis Combinatorial Library Synthesis Chiral_Diamine->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: A generalized workflow for drug discovery.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the ring-opening reactions described in this document.

cluster_workflow Experimental Workflow Start Start Reactant_Prep Prepare Reactant Solution (this compound in solvent) Start->Reactant_Prep Reagent_Prep Prepare Reagent (Acid, Base, Reducing Agent, or Amine) Start->Reagent_Prep Reaction_Setup Set up Reaction Apparatus (e.g., Reflux Condenser, Inert Atmosphere) Reactant_Prep->Reaction_Setup Reagent_Prep->Reaction_Setup Reaction Perform Reaction (Heating, Stirring) Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Workup (Quenching, Extraction, Neutralization) Monitoring->Workup Proceed if complete Purification Purification (Recrystallization, Chromatography, Distillation) Workup->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for ring-opening reactions.

References

Application Notes and Protocols for the Biological Activity Screening of (S)-3-amino-1-ethylazepan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note describes a hypothetical screening workflow and presents simulated data for a series of novel (S)-3-amino-1-ethylazepan-2-one derivatives. This document is intended to serve as a template and guide for the biological evaluation of new chemical entities, based on established pharmacological screening methodologies.

Introduction

The this compound scaffold represents a novel chemical series with potential therapeutic applications. As part of the early drug discovery process, a systematic biological activity screening is essential to identify and characterize the pharmacological profile of its derivatives.[1][2] This document outlines a comprehensive screening cascade designed to assess the cytotoxic, anticonvulsant, and neuroprotective properties of these novel compounds. The workflow begins with a general cytotoxicity assessment to determine the therapeutic window, followed by targeted in vitro and in vivo assays to identify specific biological activities.

Overall Screening Workflow

The proposed screening workflow for this compound derivatives follows a hierarchical approach, starting with broad toxicity screening and progressing to more specific and complex biological assays. This strategy allows for the early identification of promising candidates and the deselection of cytotoxic compounds.

G Overall Screening Workflow for Novel Derivatives cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Lead Identification A Synthesis of this compound Derivatives (SEA-1 to SEA-5) B In Vitro Cytotoxicity Screening (MTT Assay) A->B Characterization C In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test) B->C Non-toxic compounds D In Vitro Neuroprotective Activity (Glutamate-Induced Excitotoxicity Assay) B->D Non-toxic compounds E Data Analysis and Hit Identification F Selection of Lead Compounds E->F Prioritization

A high-level overview of the screening cascade.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

This protocol is for determining cell viability by measuring the metabolic activity of cells.[3] The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4]

Workflow for MTT Assay

G MTT Assay Workflow A Seed cells in a 96-well plate (e.g., SH-SY5Y neuroblastoma cells) B Incubate for 24 hours to allow cell attachment A->B C Treat cells with various concentrations of SEA derivatives B->C D Incubate for 48 hours C->D E Add MTT solution to each well and incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate IC50 values G->H

Step-by-step workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound (SEA) derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting a dose-response curve.

In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][6][7]

Workflow for MES Test

G Maximal Electroshock Seizure (MES) Test Workflow A Administer SEA derivatives or vehicle to mice (e.g., intraperitoneally) B Wait for the appropriate pre-treatment time (e.g., 30 minutes) A->B C Apply a supramaximal electrical stimulus via corneal electrodes B->C D Observe for the presence or absence of tonic hindlimb extension C->D E Record the number of protected animals in each group D->E F Calculate the percentage of protection E->F

Procedure for assessing anticonvulsant activity using the MES model.

Protocol:

  • Animal Preparation: Use male ICR mice weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the SEA derivatives at a dose of 100 mg/kg intraperitoneally (i.p.). The control group receives the vehicle (e.g., saline with 5% Tween 80). A positive control group is treated with a standard anticonvulsant drug like phenytoin (30 mg/kg, i.p.).

  • Pre-treatment Time: After 30 minutes of compound administration, proceed with the electroshock.

  • Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[5]

  • Observation: Observe the mice for the occurrence of tonic hindlimb extension. The absence of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of protection for each group.

In Vitro Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of compounds to protect neurons from cell death induced by excessive glutamate exposure, a key mechanism in many neurodegenerative diseases.[8][9]

Signaling Pathway in Glutamate Excitotoxicity

G Simplified Glutamate Excitotoxicity Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activation Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Apoptosis Apoptosis / Necrosis Ca_Influx->Apoptosis ROS ROS Production Mitochondria->ROS ROS->Apoptosis SEA_Derivative This compound Derivative SEA_Derivative->NMDA_R Potential Inhibition

Key events in glutamate-induced neuronal cell death.

Protocol:

  • Cell Culture: Culture primary rat cortical neurons in 96-well plates.

  • Compound Pre-treatment: After 7-10 days in vitro, pre-treat the neurons with the SEA derivatives (at a non-toxic concentration, e.g., 10 µM) for 24 hours.[10]

  • Glutamate Exposure: Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 24 hours. A control group is not exposed to glutamate.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in section 3.1.

  • Data Analysis: Calculate the percentage of neuronal viability relative to the control group (no glutamate exposure).

Data Presentation (Hypothetical Data)

The following tables summarize the hypothetical results from the biological activity screening of five novel this compound derivatives.

Table 1: In Vitro Cytotoxicity of SEA Derivatives against SH-SY5Y Cells

Compound IDIC50 (µM)
SEA-1> 1000
SEA-2520.5
SEA-315.2
SEA-4> 1000
SEA-589.7
Doxorubicin0.8

Table 2: Anticonvulsant Activity of SEA Derivatives in the MES Test

Compound IDDose (mg/kg)Protection (%)
Vehicle-0
SEA-110020
SEA-210040
SEA-410080
Phenytoin30100

Note: Compounds SEA-3 and SEA-5 were excluded from in vivo testing due to their higher cytotoxicity.

Table 3: Neuroprotective Effect of SEA Derivatives against Glutamate-Induced Excitotoxicity

Compound IDTreatment (10 µM)Neuronal Viability (%)
ControlNo Glutamate100
Vehicle+ Glutamate45.2
SEA-1+ Glutamate78.5
SEA-2+ Glutamate65.3
SEA-4+ Glutamate85.1

Conclusion and Next Steps

Based on the hypothetical screening data, compounds SEA-1 and SEA-4 demonstrate a promising profile with low cytotoxicity and significant biological activity. Specifically, SEA-4 shows potent anticonvulsant and neuroprotective effects. These compounds would be prioritized as "hit" compounds.

Future work should focus on:

  • Dose-response studies to determine the ED50 of SEA-4 in the MES test.

  • Further in vitro assays to elucidate the mechanism of action.

  • Lead optimization to improve the potency and drug-like properties of the hit compounds.

References

Protocol for N-acylation of (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-acylation of (S)-3-amino-1-ethylazepan-2-one is a crucial chemical transformation for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and drug development. This protocol provides two robust methods for the efficient acylation of the primary amino group of this chiral lactam. The first method is a classic Schotten-Baumann reaction utilizing an acyl chloride in the presence of a base.[1][2] The second method employs a modern peptide coupling agent, such as HATU or DCC, to form the amide bond from a carboxylic acid.[3][4] The choice of method may depend on the availability of the acylating agent (acyl chloride versus carboxylic acid), the scale of the reaction, and the sensitivity of the substrates to the reaction conditions. Both protocols are designed to be high-yielding and to minimize side reactions.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the N-acylation of amino lactams with various acylating agents, based on analogous reactions reported in the literature.

Acylating AgentAmine Substrate (Analog)Base/Coupling AgentSolventTime (h)Yield (%)
Acetyl Chloride3-amino-4-vinylpiperidin-2-oneTriethylamineDichloromethane2>90
Benzoyl ChlorideBenzylamineaq. NaOHDichloromethane/Water1~95
Acetic AnhydridePeptides on solid supportDIPEADMF1>95
Benzoic AcidAminesHATU/DIPEADMF1-285-95
Carboxylic AcidAminesDCC/HOBtDichloromethane4-680-90

Experimental Protocols

Two primary methods for the N-acylation of this compound are presented below.

Protocol 1: N-Acylation using Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the acylation of this compound using an acyl chloride and a tertiary amine base.[1][2]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the stirred solution, add triethylamine or DIPEA (1.5 eq).

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain the pure N-acylated product.

Protocol 2: N-Acylation using Carboxylic Acid and a Coupling Agent

This protocol details the formation of the amide bond by coupling this compound with a carboxylic acid using a coupling agent like HATU or DCC.[3][4]

Materials:

  • This compound

  • Carboxylic acid (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq) or DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) with HOBt (1-Hydroxybenzotriazole) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq) or DCC (1.1 eq) and HOBt (1.1 eq), and this compound (1.1 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add DIPEA (2.0 eq) to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl Chlorides (e.g., Acetyl Chloride): Highly corrosive, lachrymatory, and react violently with water. Handle with extreme care under anhydrous conditions.

  • Coupling Agents (DCC, HATU): DCC is a potent skin allergen and moisture sensitive. HATU can be explosive under certain conditions. Handle with care and avoid inhalation of dust.

  • Bases (Triethylamine, DIPEA): Flammable, corrosive, and toxic upon inhalation. Dispense in a fume hood.

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive hazard. Avoid inhalation and skin contact.

Diagrams

experimental_workflow cluster_start Starting Materials cluster_protocol1 Protocol 1: Acyl Chloride Method cluster_protocol2 Protocol 2: Coupling Agent Method cluster_end Purification and Analysis start_amine This compound p1_reagents Acyl Chloride, Base (TEA/DIPEA) in Anhydrous DCM, 0°C to RT start_amine->p1_reagents Path 1 p2_reagents Carboxylic Acid, Coupling Agent (HATU or DCC/HOBt), Base (DIPEA) in Anhydrous DMF/DCM, 0°C to RT start_amine->p2_reagents Path 2 p1_reaction N-Acylation Reaction (2-4 hours) p1_reagents->p1_reaction p1_workup Aqueous Work-up (Wash with NaHCO3, Brine) p1_reaction->p1_workup purification Silica Gel Column Chromatography p1_workup->purification p2_reaction Amide Coupling Reaction (2-12 hours) p2_reagents->p2_reaction p2_workup Work-up (Filter DCU if DCC used, Aqueous Washes) p2_reaction->p2_workup p2_workup->purification product N-Acylated This compound purification->product

Caption: General workflow for the N-acylation of this compound.

References

Application Notes and Protocols for the Enantioselective Synthesis of Drug Candidates from (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the derivatization of the chiral building block, (S)-3-amino-1-ethylazepan-2-one, a versatile scaffold for the synthesis of novel drug candidates. The strategic location of the primary amino group on the seven-membered lactam ring offers a prime site for chemical modification, enabling the exploration of diverse chemical spaces and the development of compounds with potential therapeutic applications.

Introduction

This compound is a valuable chiral intermediate in medicinal chemistry. Its rigid, seven-membered ring structure, combined with the presence of a key stereocenter, makes it an attractive starting point for designing molecules that can interact with a variety of biological targets. The primary amine at the C3 position serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and reductive amination. These modifications allow for the systematic alteration of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize biological activity. While direct synthesis examples from this compound are not extensively published, protocols for the closely related (S)-3-amino-1-methylazepan-2-one provide a strong basis for derivatization strategies.[1]

Strategic Derivatization Pathways

The primary amino group of this compound is the key functional group for derivatization. The following pathways represent common and effective strategies for generating libraries of diverse compounds for drug discovery screening.

G cluster_0 Starting Material cluster_1 Derivatization Reactions cluster_2 Drug Candidates start This compound amide Amide Coupling start->amide sulfonamide Sulfonylation start->sulfonamide reductive Reductive Amination start->reductive product1 Amide Derivatives amide->product1 R-COOH, Coupling Agent product2 Sulfonamide Derivatives sulfonamide->product2 R-SO2Cl, Base product3 Substituted Amine Derivatives reductive->product3 R-CHO, Reducing Agent

Caption: Key derivatization pathways from this compound.

Experimental Protocols

The following are generalized protocols for the key derivatization reactions. Researchers should optimize these conditions for specific substrates.

Protocol 1: Amide Coupling

This protocol describes the formation of an amide bond between this compound and a carboxylic acid.

Workflow:

G cluster_0 Setup cluster_1 Activation cluster_2 Coupling cluster_3 Reaction cluster_4 Workup & Purification A Dissolve Carboxylic Acid in Anhydrous DCM B Add Coupling Agent (e.g., EDC, HOBt) and Stir at 0°C A->B C Add this compound and Base (e.g., DIPEA) B->C D Stir at Room Temperature for 12-24 hours C->D E Aqueous Workup and Column Chromatography D->E

Caption: Workflow for amide coupling reaction.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0°C and add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and hydroxybenzotriazole (HOBt, 1.2 eq.). Stir the mixture for 30 minutes at 0°C.

  • Coupling: To the activated carboxylic acid solution, add a solution of this compound (1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq.) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sulfonylation

This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride.

Methodology:

  • Preparation: Dissolve this compound (1.0 eq.) and a base such as triethylamine (TEA, 1.5 eq.) or pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Reaction: Cool the solution to 0°C and add the sulfonyl chloride (1.1 eq.) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 3: Reductive Amination

This protocol details the synthesis of N-substituted derivatives via reductive amination with an aldehyde or ketone.

Methodology:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol or dichloroethane (DCE). Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

The following table summarizes expected outcomes for the derivatization of a generic substrate based on literature for analogous compounds. Actual yields and purities will vary depending on the specific reactants used.

Reaction TypeReagentsProduct TypeExpected Yield (%)Expected Purity (%)
Amide CouplingR-COOH, EDC, HOBt, DIPEAAmide70-95>95
SulfonylationR-SO₂Cl, TEASulfonamide65-90>95
Reductive AminationR-CHO, NaBH(OAc)₃Substituted Amine60-85>90

Concluding Remarks

The protocols outlined provide a robust starting point for the synthesis of diverse libraries of drug candidates from this compound. The versatility of the primary amine allows for the introduction of a wide array of functional groups, enabling fine-tuning of the pharmacological and pharmacokinetic properties of the resulting molecules. Further exploration of these synthetic pathways is encouraged to unlock the full potential of this chiral building block in drug discovery.

References

Application Notes and Protocols for the Use of (S)-3-amino-1-ethylazepan-2-one in Peptide and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are general guidelines based on established methodologies for the synthesis of peptides and peptidomimetics containing N-alkylated cyclic β-amino acids. As of the date of this document, specific peer-reviewed literature detailing the incorporation and quantitative data for (S)-3-amino-1-ethylazepan-2-one is limited. Therefore, the provided protocols are intended as a starting point for research and development, and optimization will be required for specific applications.

Introduction to this compound

This compound, also known as (S)-α-Amino-ε-N-ethyl-caprolactam, is a cyclic β-amino acid derivative. Its rigid, seven-membered ring structure and N-ethyl substitution make it a compelling building block for the synthesis of peptidomimetics. The incorporation of such constrained, non-natural amino acids can impart unique conformational properties to peptides, enhance proteolytic stability, and modulate biological activity. This document provides an overview of its potential applications and detailed protocols for its use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
CAS Number 206434-45-9
Appearance Predicted to be a solid
Chirality (S)-configuration at C3

Applications in Peptide and Peptidomimetic Synthesis

The incorporation of this compound into peptide sequences can be leveraged for several strategic advantages in drug discovery and development:

  • Induction of Secondary Structures: The constrained cyclic backbone can act as a turn-inducer, promoting the formation of β-turns or helical structures within a peptide. This is crucial for mimicking the bioactive conformation of natural peptides.

  • Enhanced Proteolytic Stability: The N-ethyl group and the non-natural β-amino acid structure render the adjacent peptide bonds resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.

  • Scaffold for Peptidomimetic Design: It can serve as a rigid scaffold to which pharmacophoric groups can be attached, allowing for the precise spatial orientation of key functionalities for receptor binding.

  • Modulation of Pharmacokinetic Properties: The N-alkylation can influence the lipophilicity and membrane permeability of peptides, potentially improving their oral bioavailability and tissue distribution.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies, adapted for the incorporation of a sterically hindered N-alkylated β-amino acid like this compound.

General Workflow for SPPS

The overall workflow for incorporating this compound into a peptide sequence via SPPS is depicted below.

sps_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of (S)-3-amino- 1-ethylazepan-2-one (see Protocol 3.2) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Continue_Synthesis Continue Synthesis (Deprotection & Coupling of next amino acid) Washing2->Continue_Synthesis Cleavage Cleavage and Global Deprotection (e.g., TFA cocktail) Continue_Synthesis->Cleavage After final residue Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

General workflow for solid-phase peptide synthesis (SPPS).

Protocol for Coupling of Fmoc-(S)-3-amino-1-ethylazepan-2-one

Note: The primary amino group of this compound must be protected with an Fmoc group prior to its use in Fmoc-based SPPS. This Fmoc-protected building block is assumed for this protocol. Due to the steric hindrance of the N-ethyl group and the cyclic structure, extended coupling times and more potent coupling reagents are recommended.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • Fmoc-(S)-3-amino-1-ethylazepan-2-one

  • Coupling reagent (e.g., HATU, HBTU, or PyBOP)

  • Base (e.g., DIEA or 2,4,6-Collidine)

  • Solvents: DMF (Peptide synthesis grade), DCM

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling Reaction:

    • In a separate vial, pre-activate the Fmoc-(S)-3-amino-1-ethylazepan-2-one (3-5 equivalents relative to resin loading).

    • Dissolve the Fmoc-amino acid in DMF.

    • Add the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid).

    • Add the base (e.g., DIEA, 2 equivalents relative to the amino acid).

    • Allow the activation to proceed for 2-5 minutes.

  • Addition to Resin: Add the activated amino acid solution to the deprotected resin.

  • Coupling: Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric hindrance.

  • Monitoring the Coupling: Perform a qualitative ninhydrin or Kaiser test to check for the presence of free primary amines. For N-alkylated amino acids, a chloranil test is more appropriate to detect secondary amines. If the test is positive, indicating incomplete coupling, a second coupling step is recommended.

  • Washing: After complete coupling, wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and dry under vacuum if the synthesis is to be paused.

Double Coupling Protocol for Difficult Sequences

For sterically hindered couplings, a double coupling strategy is often necessary to achieve high yields.

double_coupling Start Deprotected Resin First_Coupling First Coupling (Protocol 3.2, steps 4-6) Start->First_Coupling Wash1 Wash with DMF First_Coupling->Wash1 Monitoring Monitoring Test (e.g., Chloranil test) Wash1->Monitoring Incomplete Incomplete Coupling Monitoring->Incomplete Positive Complete Coupling Complete Monitoring->Complete Negative Second_Coupling Second Coupling (Repeat Protocol 3.2, steps 4-6) Incomplete->Second_Coupling Wash2 Wash with DMF/DCM Complete->Wash2 Second_Coupling->Wash2 Next_Step Proceed to next step in SPPS Wash2->Next_Step

Workflow for a double coupling strategy.

Quantitative Data (Hypothetical)

The following table presents hypothetical coupling efficiency data based on typical values observed for sterically hindered N-alkylated amino acids. Actual results will vary depending on the specific sequence, resin, and coupling conditions.

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (h)Estimated Coupling Efficiency (%)
HBTU/DIEA 3 : 2.9 : 6275-85
HATU/DIEA 3 : 2.9 : 6290-98
PyBOP/DIEA 3 : 3 : 6285-95
DIC/HOBt 3 : 3 : -460-75

Note: The use of stronger activating agents like HATU is generally recommended for incorporating N-alkylated amino acids to achieve higher coupling efficiencies.

Cleavage and Deprotection

After the full peptide sequence is assembled, the peptidomimetic is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Materials:

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with the TFA cleavage cocktail for 2-4 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptidomimetic should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity confirmed by liquid chromatography-mass spectrometry (LC-MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy for full structural elucidation.

Conformational Analysis

The incorporation of this compound is expected to significantly influence the peptide's conformation. The following logical relationship diagram illustrates the expected impact and the analytical techniques used for its characterization.

conformational_analysis Incorporation Incorporation of This compound Constrained_Backbone Constrained Cyclic Backbone Incorporation->Constrained_Backbone N_Alkylation N-Alkylation Incorporation->N_Alkylation Enhanced_Stability Enhanced Proteolytic Stability Incorporation->Enhanced_Stability Restricted_Torsion Restricted Torsional Angles (φ, ψ) Constrained_Backbone->Restricted_Torsion No_H_Bond_Donor Loss of Amide H-Bond Donor N_Alkylation->No_H_Bond_Donor Altered_Secondary_Structure Altered Secondary Structure (e.g., β-turn, helix) Restricted_Torsion->Altered_Secondary_Structure No_H_Bond_Donor->Altered_Secondary_Structure Analysis_Techniques Analytical Techniques for Conformational Analysis Altered_Secondary_Structure->Analysis_Techniques NMR NMR Spectroscopy (NOE, ROE, J-coupling) Analysis_Techniques->NMR CD Circular Dichroism (CD) Spectroscopy Analysis_Techniques->CD MD Molecular Dynamics (MD) Simulations Analysis_Techniques->MD

Conformational impact and analysis.

Conclusion

This compound represents a valuable building block for the design and synthesis of novel peptidomimetics. While its incorporation requires optimized coupling conditions due to steric hindrance, the potential benefits of enhanced stability and conformational control make it an attractive tool for drug discovery. The protocols and information provided herein offer a solid foundation for researchers to begin exploring the use of this and similar N-alkylated cyclic β-amino acids in their synthetic endeavors. It is strongly recommended to perform small-scale test syntheses to optimize the coupling and cleavage conditions for each specific peptide sequence.

Catalytic Applications of (S)-3-amino-1-ethylazepan-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct catalytic applications of derivatives of (S)-3-amino-1-ethylazepan-2-one are not extensively documented in publicly available literature. The following application notes and protocols are based on the catalytic applications of structurally related and functionally analogous chiral vicinal diamine ligands. This compound is a valuable chiral building block that, upon reduction of the lactam carbonyl, would yield a C2-substituted chiral 1,2-diaminoheptane. Such chiral diamines are a well-established class of ligands for asymmetric catalysis. This document, therefore, presents a representative and highly relevant catalytic application—Asymmetric Transfer Hydrogenation (ATH)—for which this class of ligands is particularly effective.

Application Note 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Chiral vicinal diamines, accessible from precursors like this compound, are highly effective ligands in transition metal-catalyzed reactions, most notably in the Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols.[1][2] These products are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The general transformation involves the reduction of a ketone using a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, catalyzed by a chiral ruthenium complex. The enantioselectivity of the reaction is controlled by the chiral diamine ligand. A common and highly successful scaffold for these ligands is N-tosyl-1,2-diphenylethylenediamine (TsDPEN), which serves as an excellent model for the potential application of diamines derived from this compound.

The catalytic cycle, illustrated below, generally proceeds through a six-membered transition state involving the ruthenium center, the hydride, the substrate, and the chiral ligand. The N-H bond of the sulfonated amine in the ligand is believed to play a key role in the hydrogen transfer step, enhancing both reactivity and enantioselectivity.

Quantitative Data Summary

The following table summarizes representative results for the Ru-catalyzed ATH of various prochiral ketones using a chiral N-sulfonated 1,2-diamine ligand. The data is compiled from studies on established chiral diamine ligands that are analogous to what could be derived from this compound.

EntrySubstrate (Ketone)Chiral LigandProduct (Alcohol)Yield (%)ee (%)Reference
1Acetophenone(S,S)-TsDPEN(R)-1-Phenylethanol>9598[3]
21-Tetralone(S,S)-TsDPEN(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9299[1]
32-Chloroacetophenone(S,S)-TsDPEN(R)-2-Chloro-1-phenylethanol9897[2]
4Propiophenone(S,S)-TsDPEN(R)-1-Phenyl-1-propanol9496[3]
51-Indanone(S,S)-TsDPEN(R)-2,3-Dihydro-1H-inden-1-ol9598[1]

Experimental Protocols

Protocol 1: Preparation of the Chiral Ruthenium Catalyst

This protocol describes the in-situ preparation of the active catalyst from a ruthenium precursor and the chiral diamine ligand.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Anhydrous isopropanol

  • Triethylamine (TEA)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral ligand (S,S)-TsDPEN (2.2 equivalents).

  • Add anhydrous isopropanol via syringe.

  • Add triethylamine (2.5 equivalents) to the mixture.

  • Stir the resulting orange solution at 80°C for 20 minutes.

  • Cool the solution to room temperature. The catalyst is now ready for use in the transfer hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This protocol provides a general method for the reduction of a prochiral ketone using the pre-formed catalyst.

Materials:

  • Prochiral ketone (e.g., Acetophenone)

  • In-situ prepared chiral Ruthenium catalyst solution

  • Formic acid/triethylamine azeotropic mixture (5:2 molar ratio) or Isopropanol

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add the prochiral ketone (1 mmol).

  • If using the formic acid/triethylamine hydrogen source, dissolve the ketone in the azeotropic mixture (3-5 mL). If using isopropanol, dissolve the ketone in isopropanol.

  • Under an inert atmosphere, add the catalyst solution (typically 0.5-2 mol % relative to the ketone).

  • Stir the reaction mixture at the desired temperature (e.g., 28-40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Visualizations

Catalytic Cycle for Asymmetric Transfer Hydrogenation

ATH_Catalytic_Cycle Ru_precatalyst [Ru(II)-Cl(p-cymene)(S,S)-TsDPEN] Active_Ru_H Active Catalyst [Ru(II)-H(p-cymene)(S,S)-TsDPEN] Ru_precatalyst->Active_Ru_H + iPrOH - HCl - Acetone Transition_State Six-membered Transition State Active_Ru_H->Transition_State + Ketone Product_complex [Ru(II)(Product)(p-cymene)(S,S)-TsDPEN] Transition_State->Product_complex Hydride Transfer Product_complex->Ru_precatalyst + iPrOH - Product (Alcohol) Alcohol R-CH(OH)-R' Product_complex->Alcohol Ketone R-CO-R' Ketone->Transition_State iPrOH Isopropanol iPrOH->Ru_precatalyst Acetone Acetone Acetone->Ru_precatalyst

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction ATH Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_start Mix [RuCl₂(p-cymene)]₂ and Chiral Ligand add_solvent Add Anhydrous Isopropanol + TEA prep_start->add_solvent heat Heat at 80°C add_solvent->heat cool Cool to RT heat->cool react_start Dissolve Ketone in Hydrogen Donor cool->react_start add_catalyst Add Catalyst Solution react_start->add_catalyst react Stir at 28-40°C add_catalyst->react monitor Monitor by TLC/GC react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify analyze Determine ee% by Chiral HPLC/GC purify->analyze

Caption: General workflow for asymmetric transfer hydrogenation of ketones.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-3-amino-1-ethylazepan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary methods for purifying this compound, a chiral aminolactam, are chiral High-Performance Liquid Chromatography (HPLC), preparative Thin-Layer Chromatography (TLC), and recrystallization. Chiral HPLC is often the most effective method for achieving high enantiomeric purity.[1][2][3]

Q2: How do I choose the right chiral column for HPLC purification?

A2: Column selection is often empirical. For aminolactams, polysaccharide-based chiral stationary phases (CSPs) like those coated with derivatives of cellulose or amylose are a good starting point.[4] It is recommended to screen a few different columns and mobile phase systems to find the optimal separation conditions.[5][6]

Q3: Why is a basic additive like diethylamine (DEA) often used in the mobile phase for chiral HPLC of amines?

A3: Basic additives like DEA are used to improve peak shape and prevent peak tailing. This compound is a basic compound, and without a basic modifier, it can interact strongly with residual acidic silanol groups on the silica-based stationary phase, leading to poor chromatography.[7]

Q4: Can I use recrystallization for purification?

A4: Recrystallization can be a cost-effective method for purification, especially on a larger scale. However, its success depends on finding a suitable solvent system in which the solubility of the desired (S)-enantiomer and the undesired (R)-enantiomer differ significantly at different temperatures. This can be challenging for enantiomers. Often, recrystallization is used to purify the compound from achiral impurities, while chiral chromatography is used to separate the enantiomers.

Q5: What is enantiomeric excess (e.e.) and how is it determined?

A5: Enantiomeric excess is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. For this compound, it would be calculated as: e.e. (%) = |[(S)-enantiomer] - [(R)-enantiomer]| / |[(S)-enantiomer] + [(R)-enantiomer]| x 100. It is typically determined by chiral HPLC or chiral gas chromatography (GC) by comparing the peak areas of the two enantiomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Chiral HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers 1. Incorrect chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Inappropriate temperature.1. Screen different types of CSPs (e.g., cellulose-based, amylose-based).2. Vary the ratio of organic modifiers (e.g., isopropanol, ethanol) in the mobile phase. Adjust the concentration of the basic additive (e.g., DEA).3. Optimize the column temperature; sometimes lower temperatures improve resolution.[8]
Peak tailing 1. Secondary interactions with the stationary phase.2. Column contamination.3. Mobile phase pH is not optimal for the basic analyte.1. Increase the concentration of the basic additive (e.g., DEA) in the mobile phase to mask active sites on the stationary phase.[9]2. Flush the column with a strong, compatible solvent.[10]3. Ensure the mobile phase is sufficiently basic.
High backpressure 1. Blockage in the HPLC system (e.g., inlet frit).2. Sample precipitation in the mobile phase.3. Column contamination.1. Reverse flush the column (if permitted by the manufacturer). Check and clean or replace the inlet frit.2. Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample if necessary.3. Wash the column with a series of strong solvents.[10]
Ghost peaks 1. Contaminated mobile phase or solvents.2. Carryover from previous injections.3. Column bleed.1. Use high-purity HPLC-grade solvents and fresh additives.[9]2. Implement a robust needle wash protocol in your autosampler method.3. Condition the column thoroughly with the mobile phase before analysis.
Loss of resolution over time 1. Column degradation.2. Accumulation of contaminants on the column.1. Replace the column if it has reached the end of its lifespan.2. Develop a column cleaning protocol to be used regularly.[10]
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No crystal formation upon cooling 1. The solution is not supersaturated.2. The compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration.2. Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.
Oiling out instead of crystallization 1. The boiling point of the solvent is too high, causing the compound to melt.2. The solution is cooling too rapidly.1. Choose a solvent with a lower boiling point.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of the purified product 1. The compound has significant solubility in the solvent even at low temperatures.2. Too much solvent was used.1. Use a co-solvent in which the compound is less soluble to precipitate more product.2. Use the minimum amount of hot solvent required to dissolve the compound.
Poor purity of the resulting crystals 1. Impurities are co-crystallizing with the product.2. The cooling process was too fast, trapping impurities.1. Perform a second recrystallization.2. Ensure slow cooling to allow for selective crystallization.

Quantitative Data Summary

The following table presents representative data for the purification of chiral aminolactams using chiral HPLC. These values are illustrative and may vary depending on the specific experimental conditions.

Purification Method Chiral Stationary Phase Mobile Phase Typical Yield (%) Typical Enantiomeric Excess (e.e.) (%)
Preparative Chiral HPLCCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/DEA (80:20:0.1)70-85>99
Preparative Chiral HPLCAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/DEA (90:10:0.1)65-80>98

Experimental Protocols

Preparative Chiral HPLC for this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and sample.

1. Materials and Instrumentation:

  • Preparative HPLC system with a UV detector.

  • Chiral column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., 20 x 250 mm, 5 µm).

  • Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic 3-amino-1-ethylazepan-2-one dissolved in the mobile phase.

2. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, IPA, and DEA in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 10 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 3-amino-1-ethylazepan-2-one in the mobile phase to a concentration of 10 mg/mL. Filter the solution through a 0.45 µm filter.

  • Injection and Fraction Collection: Inject an appropriate volume of the sample onto the column. Monitor the separation at a suitable wavelength (e.g., 210 nm). Collect the fractions corresponding to the two separated enantiomer peaks.

  • Analysis of Fractions: Analyze the collected fractions using analytical chiral HPLC to determine the enantiomeric excess of each.

  • Solvent Evaporation: Combine the fractions containing the pure (S)-enantiomer and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_hplc Chiral HPLC Purification cluster_analysis_recovery Analysis & Recovery racemic_sample Racemic 3-amino-1-ethylazepan-2-one dissolve Dissolve in Mobile Phase racemic_sample->dissolve filter Filter Sample dissolve->filter hplc_injection Inject onto Preparative Column filter->hplc_injection fraction_collection Collect Enantiomer Fractions hplc_injection->fraction_collection ee_analysis Analyze Fractions for e.e. fraction_collection->ee_analysis pooling Pool Pure (S)-Fractions ee_analysis->pooling evaporation Evaporate Solvent pooling->evaporation final_product Purified (S)-enantiomer evaporation->final_product

Caption: Workflow for the preparative chiral HPLC purification of this compound.

Troubleshooting_Logic start Poor Separation? check_column Is the Chiral Column Appropriate? start->check_column Yes check_mobile_phase Is the Mobile Phase Optimized? check_column->check_mobile_phase Yes screen_columns Screen Different Columns check_column->screen_columns No check_temp Is Temperature Optimized? check_mobile_phase->check_temp Yes adjust_mobile_phase Adjust Solvent Ratio / Additive Conc. check_mobile_phase->adjust_mobile_phase No vary_temp Vary Column Temperature check_temp->vary_temp No failure Consult Further check_temp->failure Yes success Successful Separation screen_columns->success adjust_mobile_phase->success vary_temp->success

Caption: Decision tree for troubleshooting poor enantiomeric separation in chiral HPLC.

References

Optimization of reaction conditions for the synthesis of (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-amino-1-ethylazepan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic approach is a two-step process. The first step involves the cyclization of L-lysine or its hydrochloride salt to form the key intermediate, (S)-3-aminoazepan-2-one. The second step is the selective N-ethylation of the lactam nitrogen of this intermediate.

Q2: How can I synthesize the intermediate, (S)-3-aminoazepan-2-one, from L-lysine?

A2: (S)-3-aminoazepan-2-one can be synthesized by heating L-lysine hydrochloride. One method involves refluxing in a high-boiling solvent like xylene with a condensation agent such as hexamethyldisilazane (HMDS). Another approach is to heat L-lysine in toluene in the presence of neutral aluminum oxide.

Q3: What are the common challenges in the synthesis of (S)-3-aminoazepan-2-one?

A3: Key challenges include:

  • Racemization: The chiral center at the 3-position is susceptible to racemization, particularly during the cyclization step under harsh thermal conditions.

  • Low Yields: Both the cyclization and N-ethylation steps can suffer from low yields if not properly optimized.

  • Side Reactions: During N-ethylation, O-alkylation can occur as a competing side reaction. Additionally, alkylation of the primary amino group can compete with the desired lactam N-alkylation if the amino group is not protected.

  • Purification: Separating the desired product from starting materials, by-products, and potential regioisomers can be challenging.

Q4: How can I minimize racemization during the cyclization of L-lysine?

A4: To minimize racemization, it is crucial to carefully control the reaction temperature and time. Using milder reaction conditions and reagents that promote cyclization without requiring excessive heat can be beneficial. Chiral purity should be monitored at each step using techniques like chiral HPLC.

Q5: How do I achieve selective N-ethylation of the lactam nitrogen over the primary amino group?

A5: There are two main strategies for selective N-ethylation of the lactam:

  • Use of a Protecting Group: The primary amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) before the N-ethylation of the lactam. The protecting group is then removed in a subsequent step.

  • Exploiting Differential Reactivity: The lactam nitrogen is less nucleophilic than the primary amine. By converting the lactam to its conjugate base with a strong base, it can be selectively alkylated. However, this requires careful control of reaction conditions to avoid alkylation of the more nucleophilic primary amine.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in cyclization step - Incomplete reaction. - Degradation of starting material or product.- Increase reaction time and/or temperature, but monitor for racemization. - Ensure anhydrous conditions, as water can inhibit the reaction. - Consider using a more efficient condensation agent.
Significant racemization detected - Excessive heat or prolonged reaction time during cyclization. - Harsh basic or acidic conditions during workup.- Optimize the reaction temperature and time for the cyclization step. - Use milder workup procedures. - Employ a chiral HPLC method to monitor enantiomeric purity throughout the synthesis.
Low yield in N-ethylation step - Incomplete deprotonation of the lactam. - Poor reactivity of the ethylating agent. - Competing side reactions.- Use a stronger base or ensure the base is sufficiently soluble in the reaction solvent. - Consider using a more reactive ethylating agent, such as ethyl iodide or ethyl triflate. - Protect the primary amino group to prevent its reaction.
Formation of O-ethylated by-product - The choice of solvent and counter-ion can influence the N- vs. O-alkylation ratio.- Use polar aprotic solvents like DMF or DMSO, which generally favor N-alkylation. - The nature of the base and its counter-ion can also affect the outcome; empirical optimization may be necessary.
Product is difficult to purify - Presence of unreacted starting materials. - Formation of multiple by-products. - Similar polarities of the product and impurities.- Optimize the reaction to drive it to completion. - Use a protecting group strategy to minimize side reactions. - Employ chromatographic techniques such as column chromatography or preparative HPLC for purification. Recrystallization may also be an option.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-aminoazepan-2-one from L-Lysine Hydrochloride

Materials:

  • L-Lysine hydrochloride

  • Hexamethyldisilazane (HMDS)

  • Xylene (anhydrous)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-lysine hydrochloride and anhydrous xylene.

  • Add hexamethyldisilazane (HMDS) to the suspension.

  • Heat the mixture to reflux and maintain for the prescribed time, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add hydrochloric acid to quench the reaction and hydrolyze the silylated intermediates.

  • Adjust the pH of the aqueous layer to basic with a sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Ethylation of (S)-3-aminoazepan-2-one (with Amino Group Protection)

Step 2a: Protection of the Amino Group (Boc Protection)

  • Dissolve (S)-3-aminoazepan-2-one in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base such as sodium bicarbonate or triethylamine.

  • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry and concentrate the organic phase to obtain the Boc-protected intermediate.

Step 2b: N-Ethylation of the Lactam

  • Dissolve the Boc-protected (S)-3-aminoazepan-2-one in an anhydrous aprotic solvent such as DMF or THF.

  • Add a strong base, for example, sodium hydride (NaH), portion-wise at 0 °C.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add ethyl iodide or another suitable ethylating agent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water and extract the product.

  • Purify the crude product by column chromatography.

Step 2c: Deprotection of the Amino Group

  • Dissolve the N-ethylated, Boc-protected product in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the final product, this compound.

Data Presentation

Table 1: Hypothetical Optimization of the Cyclization of L-Lysine Hydrochloride

EntrySolventCondensing AgentTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
1TolueneAl₂O₃110246590
2XyleneHMDS140127595
3XyleneHMDS160127285

Table 2: Hypothetical Optimization of the N-Ethylation of Boc-(S)-3-aminoazepan-2-one

EntryBaseEthylating AgentSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Ethyl bromideAcetonitrile802440
2NaHEthyl iodideTHF25685
3KOHEthyl iodideDMSO25870

Visualizations

Synthesis_Pathway Lysine L-Lysine Intermediate (S)-3-aminoazepan-2-one Lysine->Intermediate Cyclization Protected_Intermediate Boc-(S)-3-aminoazepan-2-one Intermediate->Protected_Intermediate Boc Protection N_Ethyl_Protected Boc-(S)-3-amino-1-ethylazepan-2-one Protected_Intermediate->N_Ethyl_Protected N-Ethylation Final_Product This compound N_Ethyl_Protected->Final_Product Deprotection

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_cyclization Step 1: Cyclization cluster_protection Step 2: Protection cluster_ethylation Step 3: N-Ethylation cluster_deprotection Step 4: Deprotection Start_Cyclization Start with L-Lysine HCl Reaction_Setup Add Solvent and Reagent Start_Cyclization->Reaction_Setup Reflux Heat to Reflux Reaction_Setup->Reflux Workup_Cyclization Aqueous Workup Reflux->Workup_Cyclization Purification_Cyclization Purify Intermediate Workup_Cyclization->Purification_Cyclization Start_Protection Dissolve Intermediate Purification_Cyclization->Start_Protection Add_Boc Add Base and (Boc)2O Start_Protection->Add_Boc Workup_Protection Workup and Extract Add_Boc->Workup_Protection Start_Ethylation Dissolve Protected Intermediate Workup_Protection->Start_Ethylation Deprotonation Add Base (e.g., NaH) Start_Ethylation->Deprotonation Add_Ethyl_Halide Add Ethylating Agent Deprotonation->Add_Ethyl_Halide Workup_Ethylation Quench and Extract Add_Ethyl_Halide->Workup_Ethylation Purification_Ethylation Purify Product Workup_Ethylation->Purification_Ethylation Start_Deprotection Dissolve N-Ethyl Protected Intermediate Purification_Ethylation->Start_Deprotection Add_Acid Add Acid (e.g., TFA) Start_Deprotection->Add_Acid Evaporation Remove Solvent and Acid Add_Acid->Evaporation

Caption: Experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield in N-Ethylation? Check_Base Is the base strong enough and soluble? Start->Check_Base Yes Check_Reagent Is the ethylating agent reactive enough? Start->Check_Reagent Yes Check_Side_Reactions Are there side products (O-alkylation)? Start->Check_Side_Reactions Yes Solution_Base Use stronger/more soluble base (e.g., NaH in THF) Check_Base->Solution_Base Solution_Reagent Use a more reactive agent (e.g., ethyl iodide) Check_Reagent->Solution_Reagent Solution_Side_Reactions Protect the primary amine; optimize solvent Check_Side_Reactions->Solution_Side_Reactions

Caption: Troubleshooting decision tree for N-ethylation.

Common side products in (S)-3-amino-1-ethylazepan-2-one synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-3-amino-1-ethylazepan-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: While specific side products depend on the synthetic route, common impurities in the synthesis of chiral N-substituted α-amino lactams, such as this compound, can be categorized as follows:

  • Diastereomers: Due to the presence of a chiral center at the C3 position, the formation of the (R)-enantiomer is a common impurity. The ratio of diastereomers can be influenced by the choice of chiral catalyst, reagents, and reaction conditions.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product. For instance, residual amounts of the precursor to the ethylazepan-2-one ring or the amine source may be present.

  • Over-alkylation or Di-alkylation Products: If the synthesis involves the introduction of the ethyl group onto the lactam nitrogen, there is a possibility of forming di-ethylated or other over-alkylated byproducts, depending on the reactivity of the reagents used.

  • Ring-Opened Products: The lactam ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of the corresponding amino acid.

  • Side-Products from Reagents: Impurities can also arise from side reactions involving the coupling agents, bases, or solvents used in the synthesis.

Q2: How can I minimize the formation of the (R)-enantiomer during synthesis?

A2: Minimizing the formation of the undesired (R)-enantiomer is crucial for obtaining a high-purity product. Key strategies include:

  • Chiral Catalyst/Auxiliary Selection: The choice of a highly stereoselective catalyst or chiral auxiliary is the most critical factor. Thoroughly screen different options to find the one that provides the highest enantiomeric excess (ee) for your specific reaction.

  • Reaction Parameter Optimization: Temperature, pressure, and reaction time can significantly impact stereoselectivity. Lowering the reaction temperature often improves enantioselectivity.

  • Solvent Effects: The polarity and nature of the solvent can influence the transition state of the reaction, thereby affecting the stereochemical outcome. Experiment with a range of solvents to identify the optimal one for your synthesis.

  • Reagent Purity: Ensure the high purity of all starting materials and reagents, as impurities can sometimes interfere with the catalyst's performance.

Q3: What are the recommended methods for removing common impurities?

A3: A multi-step purification strategy is often necessary. The choice of method depends on the nature of the impurities.

  • Crystallization: This is a powerful technique for removing diastereomers and other structurally similar impurities. The solubility differences between the desired (S)-enantiomer and its impurities can be exploited by carefully selecting the crystallization solvent and conditions.

  • Chromatography:

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most effective method for separating enantiomers and can be used for both analytical and preparative scale purification.

    • Column Chromatography (Silica Gel): This is useful for removing less polar or more polar impurities, such as unreacted starting materials or highly polar side products.

  • Acid-Base Extraction: The basic nature of the amino group allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.

  • Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be effective for removing non-volatile impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) 1. Inefficient chiral catalyst or auxiliary. 2. Suboptimal reaction temperature. 3. Racemization during workup or purification.1. Screen different chiral catalysts/auxiliaries. 2. Lower the reaction temperature. 3. Perform workup and purification at lower temperatures and avoid harsh acidic or basic conditions.
Presence of Unreacted Starting Materials 1. Incomplete reaction. 2. Insufficient reaction time or temperature. 3. Inefficient mixing.1. Increase the reaction time or temperature. 2. Use a slight excess of one of the reactants. 3. Ensure efficient stirring. 4. Purify via column chromatography or acid-base extraction.
Formation of a Polar Impurity (Possible Ring-Opened Product) 1. Presence of water in the reaction mixture. 2. Exposure to acidic or basic conditions during workup. 3. High reaction temperature.1. Use anhydrous solvents and reagents. 2. Neutralize the reaction mixture carefully during workup. 3. Lower the reaction temperature. 4. Remove the impurity by column chromatography or crystallization.
Multiple Unidentified Spots on TLC 1. Complex side reactions occurring. 2. Degradation of the product. 3. Impure starting materials or reagents.1. Re-evaluate the reaction conditions (temperature, solvent, reagents). 2. Characterize the major side products by LC-MS or NMR to understand their formation. 3. Use highly pure starting materials and reagents.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

Objective: To determine the enantiomeric excess (ee) of this compound.

Methodology:

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio should be optimized to achieve good separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100.

Protocol 2: Purification by Crystallization

Objective: To increase the purity of this compound by removing impurities.

Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at elevated temperatures. Good crystallization solvents are those in which the product is sparingly soluble at room temperature but highly soluble at higher temperatures. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and mixtures thereof.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystallized product by HPLC, NMR, and chiral HPLC to confirm the removal of impurities and the enantiomeric excess.

Visualizations

Synthesis_Pathway_and_Side_Products Start Starting Materials (e.g., Protected Amino Acid, Ethylating Agent) Intermediate Key Intermediate Start->Intermediate Synthesis Step 1 Unreacted Unreacted Starting Materials Start->Unreacted Incomplete Reaction Product This compound (Desired Product) Intermediate->Product Synthesis Step 2 (Chiral Induction) Diastereomer (R)-3-amino-1-ethylazepan-2-one (Diastereomeric Impurity) Intermediate->Diastereomer Side Reaction (Poor Stereoselectivity) RingOpened Ring-Opened Product (Hydrolysis) Product->RingOpened Degradation (H₂O, Acid/Base) Troubleshooting_Logic Start Analysis Shows Impurities Identify Identify Impurity Type (e.g., Diastereomer, Starting Material) Start->Identify Diastereomer Diastereomeric Impurity Identify->Diastereomer Diastereomer StartingMaterial Unreacted Starting Material Identify->StartingMaterial Starting Material Other Other Impurities Identify->Other Other ChiralPurification Purification: - Chiral HPLC - Recrystallization Diastereomer->ChiralPurification OptimizeReaction Optimize Reaction: - Catalyst/Reagent Choice - Temperature/Time Diastereomer->OptimizeReaction StandardPurification Purification: - Column Chromatography - Acid-Base Extraction StartingMaterial->StandardPurification Other->StandardPurification

Improving the yield and stereoselectivity of (S)-3-amino-1-ethylazepan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield and stereoselectivity of (S)-3-amino-1-ethylazepan-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and stereospecific starting material for the synthesis of the core structure, (S)-3-aminoazepan-2-one (also known as (S)-α-amino-ε-caprolactam), is L-lysine.[1][2][3] This approach takes advantage of the inherent chirality of the natural amino acid to establish the desired stereocenter.

Q2: What are the key steps in the synthesis of this compound from L-lysine?

A2: The synthesis typically involves two main stages:

  • Cyclization of L-lysine: L-lysine is cyclized to form (S)-3-aminoazepan-2-one. This is often achieved by heating L-lysine or its salt in a high-boiling point solvent, sometimes with a catalyst.[1][2]

  • N-ethylation: The secondary amine on the lactam ring is then ethylated to introduce the ethyl group at the N1 position. This is typically accomplished using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.

Q3: How can I improve the stereoselectivity of the synthesis?

A3: Maintaining the stereochemical integrity of the chiral center at C3 is crucial. Starting with enantiomerically pure L-lysine is the primary strategy.[1][2] During subsequent steps, particularly the N-ethylation, it is important to use mild reaction conditions to avoid racemization. Monitoring the enantiomeric excess (e.e.) at each stage using chiral chromatography is recommended.

Q4: What are the potential side reactions during the N-ethylation step?

A4: Potential side reactions during N-ethylation include over-alkylation (formation of a quaternary ammonium salt at the 3-amino group if it's not protected), and elimination reactions depending on the ethylating agent and base used. The choice of a suitable base and stoichiometry of the ethylating agent is critical to minimize these side products.

Q5: What purification methods are suitable for the final product?

A5: Purification of this compound can be achieved through column chromatography on silica gel.[4] The choice of eluent system will depend on the polarity of the final compound and any impurities present. Distillation under reduced pressure may also be an option if the compound is thermally stable.

Troubleshooting Guides

Problem 1: Low Yield in the Cyclization of L-Lysine
Potential Cause Suggested Solution
Incomplete reactionIncrease reaction time or temperature. Monitor the reaction progress by TLC or LC-MS.
Suboptimal solventScreen different high-boiling point solvents such as 1-hexanol, 1-pentanol, or 1,2-propanediol. The choice of solvent can significantly impact the yield.[1][2]
Catalyst inefficiencyIf using a catalyst such as Al₂O₃, ensure it is properly activated and used in the correct loading.[1]
Water removalEnsure efficient removal of water formed during the cyclization, for example, by using a Dean-Stark trap, as its presence can inhibit the reaction.
Problem 2: Low Stereoselectivity (Racemization)
Potential Cause Suggested Solution
Harsh reaction conditionsDuring N-ethylation, use milder bases (e.g., K₂CO₃ instead of stronger bases) and lower reaction temperatures to minimize the risk of epimerization at the C3 position.
Prolonged reaction times at elevated temperaturesOptimize the reaction time to ensure completion without unnecessary exposure to heat.
Inappropriate workupAcidic or basic workup conditions can potentially lead to racemization. Aim for a neutral workup if possible.
Contaminated starting materialEnsure the enantiomeric purity of the starting L-lysine.
Problem 3: Formation of Byproducts during N-Ethylation
Potential Cause Suggested Solution
Over-alkylation of the 3-amino groupProtect the 3-amino group with a suitable protecting group (e.g., Boc) before N-ethylation, followed by deprotection.
Di-ethylation at the lactam nitrogenUse a stoichiometric amount of the ethylating agent. Adding the ethylating agent slowly to the reaction mixture can also help control the reaction.
Elimination reactionsUse a non-nucleophilic, sterically hindered base if elimination is a competing reaction with your chosen ethylating agent.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of (S)-3-aminoazepan-2-one from L-lysine Hydrochloride

Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
1-ButanolAl₂O₃117692[1]
1-PentanolAl₂O₃137496[1]
1-HexanolNone157889[1][2]
1-HexanolNone150891[1]
1,2-PropanediolNone187296[1]
EthanolNone200847[2]
1-PentanolNone1376093[1][2]

Experimental Protocols

Protocol 1: Synthesis of (S)-3-aminoazepan-2-one from L-lysine Hydrochloride

This protocol is adapted from the general procedures described in patent literature.[1][2]

  • Neutralization: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, neutralize L-lysine hydrochloride (1 equivalent) with an equimolar amount of sodium hydroxide in a minimal amount of water.

  • Solvent and Catalyst Addition: Add 1-pentanol as the solvent and aluminum oxide (Al₂O₃) as a catalyst (optional, but can improve yield and reaction time).

  • Cyclization: Heat the mixture to reflux (approximately 137°C for 1-pentanol) and continue heating for 4-6 hours, collecting the water generated in the Dean-Stark trap.

  • Workup: After cooling the reaction mixture, filter to remove the catalyst (if used) and any precipitated salts.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude (S)-3-aminoazepan-2-one can be purified further by crystallization or column chromatography.

Protocol 2: N-Ethylation of (S)-3-aminoazepan-2-one

This protocol is a general procedure based on standard N-alkylation of lactams.

  • Dissolution: Dissolve (S)-3-aminoazepan-2-one (1 equivalent) in a suitable aprotic solvent such as anhydrous acetonitrile or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).

  • Ethylating Agent Addition: Slowly add ethyl iodide (EtI, 1.1-1.2 equivalents) to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Visualizations

SynthesisWorkflow Start L-Lysine Hydrochloride Step1 Cyclization (Heat, Solvent, Optional Catalyst) Start->Step1 Intermediate (S)-3-aminoazepan-2-one Step1->Intermediate Step2 N-Ethylation (Ethyl Iodide, Base) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

TroubleshootingYield LowYield Low Yield in Cyclization IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SuboptimalSolvent Suboptimal Solvent? LowYield->SuboptimalSolvent CatalystIssue Catalyst Inefficient? LowYield->CatalystIssue WaterRemoval Inefficient Water Removal? LowYield->WaterRemoval Solution1 Increase Time/Temp IncompleteReaction->Solution1 Solution2 Screen Solvents SuboptimalSolvent->Solution2 Solution3 Check Catalyst CatalystIssue->Solution3 Solution4 Improve Water Removal WaterRemoval->Solution4

Caption: Troubleshooting low yield in the cyclization step.

TroubleshootingStereoselectivity LowStereo Low Stereoselectivity HarshConditions Harsh Conditions? LowStereo->HarshConditions HighTemp Prolonged High Temp? LowStereo->HighTemp WorkupIssue Workup Issues? LowStereo->WorkupIssue Solution1 Use Milder Base/Lower Temp HarshConditions->Solution1 Solution2 Optimize Reaction Time HighTemp->Solution2 Solution3 Neutralize Workup WorkupIssue->Solution3

Caption: Troubleshooting low stereoselectivity.

References

Technical Support Center: Scale-Up Synthesis of (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of (S)-3-amino-1-ethylazepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the industrial-scale production of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges in the large-scale synthesis of this compound revolve around maintaining stereochemical purity, achieving high yields, and managing purification processes efficiently. A significant issue highlighted in process development is the potential for racemization and the formation of diastereomeric impurities, which often necessitate costly and time-consuming purification methods like chiral High-Performance Liquid Chromatography (HPLC)[1][2]. Traditional synthetic routes can lead to significant material loss and require substantial investment in specialized equipment to handle the purification of stereoisomers[3]. Furthermore, scaling up reactions, particularly those involving photochemical steps, can lead to a decrease in efficiency if not properly optimized for a larger reaction vessel[4].

Q2: How can I avoid the need for chiral HPLC purification on an industrial scale?

A2: To circumvent the need for chiral HPLC, which is often not viable for large-scale production, it is crucial to employ a stereoselective synthetic route. This typically involves the use of a chiral starting material to introduce the desired stereochemistry early in the synthesis. By maintaining stereochemical integrity throughout the reaction sequence, the final product can be obtained with high chiral purity, eliminating the need for diastereomer separation[3]. One patented process emphasizes starting with a well-defined chiral material to ensure the optical purity is maintained, resulting in a final product with very high chiral purity without the need for chiral HPLC[3].

Q3: What are common side reactions and impurity sources in the synthesis of chiral 3-amino-lactams?

A3: During the synthesis of chiral 3-amino-lactams, several side reactions can lead to impurities. These can include:

  • Racemization: Loss of stereochemical integrity at the chiral center, leading to the formation of the undesired enantiomer.

  • Diastereomer Formation: If the synthesis is not fully stereoselective, other diastereomers can be formed, complicating purification.

  • Over-alkylation: In syntheses involving N-alkylation steps, there is a risk of multiple alkyl groups being added.

  • Ring-opening of the lactam: Under harsh reaction conditions (e.g., strong acid or base), the lactam ring can be hydrolyzed.

  • Side reactions of starting materials: Impurities in the starting materials or reagents can lead to the formation of undesired by-products. A review of synthetic routes for brivaracetam, for which this compound is a precursor, has identified several known impurities[2].

Q4: Are there any established methods to improve the yield and efficiency of the synthesis on a larger scale?

A4: Yes, several strategies can be employed to improve yield and efficiency during scale-up. Continuous flow chemistry is an emerging technique that can offer better control over reaction parameters, leading to improved efficiency and easier scale-up, especially for photochemical reactions[4]. Process optimization, including the careful selection of solvents, reagents, and reaction conditions, is critical. For instance, a patented process for brivaracetam, a downstream product, reports a total yield of over 30%, which is a significant improvement over previous processes with yields of 15-20%[3]. This was achieved by developing a more cost-effective and stereoselective method that minimizes purification losses[3].

Troubleshooting Guides

Problem 1: Low Yield
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor reaction progress closely using appropriate analytical techniques (e.g., HPLC, TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.Ensuring the reaction goes to completion is the first step in maximizing yield.
Suboptimal Reaction Conditions Re-evaluate solvent, temperature, and concentration. For moisture-sensitive reactions, ensure all reagents and solvents are anhydrous.Reaction conditions that work well on a small scale may not be optimal for larger batches due to differences in heat and mass transfer.
Product Degradation Analyze crude reaction mixture for degradation products. If degradation is observed, consider milder reaction conditions or a different work-up procedure.The target molecule may be sensitive to pH or temperature, leading to decomposition during the reaction or work-up.
Losses during Work-up and Purification Optimize extraction and crystallization procedures. Minimize transfer steps. If using column chromatography, ensure the stationary phase is appropriate and does not cause product degradation.Significant amounts of product can be lost during isolation and purification steps, especially on a large scale.
Problem 2: Low Enantiomeric or Diastereomeric Purity
Potential Cause Troubleshooting Step Rationale
Racemization during Reaction or Work-up Investigate the stability of the chiral center under the reaction and work-up conditions. Avoid harsh acidic or basic conditions and high temperatures if the stereocenter is labile.The stereochemical integrity of the molecule must be preserved throughout the process.
Non-Stereoselective Reaction If the reaction is not fully stereoselective, consider using a different chiral catalyst, reagent, or starting material.The choice of chiral source is critical for achieving high stereoselectivity.
Impure Chiral Starting Material Verify the enantiomeric purity of the starting materials using chiral HPLC or other suitable analytical methods.The purity of the final product is directly dependent on the purity of the starting materials.
Inefficient Purification If diastereomers are formed, optimize the crystallization or chromatographic separation method. Consider using a different solvent system for crystallization or a different stationary/mobile phase for chromatography.Effective purification is essential to isolate the desired stereoisomer.

Experimental Protocols

Detailed experimental protocols for the scale-up synthesis of this compound are often proprietary and not publicly available. The following is a generalized workflow based on common synthetic strategies for similar chiral lactams.

General Workflow for Stereoselective Synthesis

G cluster_0 Synthesis cluster_1 Purification cluster_2 Quality Control Chiral_Precursor Start with a Chiral Precursor Reaction_Step_1 Reaction Step 1 (e.g., Ring Formation) Chiral_Precursor->Reaction_Step_1 Maintain Stereochemistry Reaction_Step_2 Reaction Step 2 (e.g., N-Ethylation) Reaction_Step_1->Reaction_Step_2 Crude_Product Crude this compound Reaction_Step_2->Crude_Product Extraction Aqueous Work-up & Extraction Crude_Product->Extraction Crystallization Crystallization Extraction->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product Pure this compound Filtration_Drying->Final_Product Analysis Analysis (HPLC, NMR, Chiral HPLC) Final_Product->Analysis

Caption: A generalized workflow for the scale-up synthesis of this compound.

Logical Troubleshooting Workflow

G Start Scale-up Synthesis Issue Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the purity low? Start->Check_Purity Incomplete_Reaction Investigate Reaction Completion & Conditions Check_Yield->Incomplete_Reaction Yes Degradation Investigate Product Degradation Check_Yield->Degradation Yes Purification_Loss Optimize Work-up & Purification Check_Yield->Purification_Loss Yes Racemization Investigate Racemization Check_Purity->Racemization Yes Impure_Starting_Material Analyze Starting Material Purity Check_Purity->Impure_Starting_Material Yes Inefficient_Purification Optimize Chiral Purification Check_Purity->Inefficient_Purification Yes Solution Implement Corrective Actions Incomplete_Reaction->Solution Degradation->Solution Purification_Loss->Solution Racemization->Solution Impure_Starting_Material->Solution Inefficient_Purification->Solution

Caption: A logical workflow for troubleshooting common issues in the scale-up synthesis.

References

Stability issues of (S)-3-amino-1-ethylazepan-2-one during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of (S)-3-amino-1-ethylazepan-2-one.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound, a chiral amino lactam, revolve around its susceptibility to hydrolysis, racemization, and oxidation. The lactam ring can undergo hydrolysis, particularly under acidic or basic conditions. As a chiral compound, maintaining its enantiomeric purity is critical, and conditions such as elevated temperatures or inappropriate pH can lead to racemization.[][2] The amino group also presents a potential site for oxidative degradation.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is advisable. Inert atmosphere packaging (e.g., under argon or nitrogen) can further mitigate the risk of oxidation.

Q3: How does humidity affect the stability of this compound?

A3: this compound is expected to be hygroscopic due to the presence of the amino and amide functional groups.[3] Absorption of moisture can lead to physical changes such as clumping and may accelerate chemical degradation, particularly hydrolysis of the lactam ring.[3] Therefore, it is crucial to handle the compound in a low-humidity environment and to store it in a desiccated container.[4][5]

Q4: Can this compound degrade upon exposure to light?

Q5: What are the potential degradation products of this compound?

A5: The primary degradation product is likely to be the hydrolysis product, (S)-2-amino-7-(ethylamino)heptanoic acid, resulting from the cleavage of the lactam ring. Other potential degradation products could arise from oxidation of the amino group or racemization to form (R)-3-amino-1-ethylazepan-2-one. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are necessary to fully characterize the degradation profile.[8][9]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, clumping) 1. Moisture absorption: The compound is likely hygroscopic. 2. Oxidation: Exposure to air. 3. Degradation: Exposure to heat or light.1. Handle the compound in a glove box or a low-humidity environment. 2. Store in a desiccator with a suitable drying agent. 3. Ensure the container is tightly sealed and consider flushing with an inert gas. 4. Store at recommended low temperatures and protect from light.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) 1. Formation of degradation products: Due to improper storage or handling. 2. Racemization: Loss of enantiomeric purity.1. Review storage and handling procedures to identify any deviations from the recommended conditions. 2. Perform a forced degradation study to identify potential degradation products and their retention times. 3. Use a chiral column in your HPLC method to check for the presence of the other enantiomer.
Inconsistent experimental results 1. Degradation of the starting material: The purity of the compound may have been compromised. 2. Hygroscopicity affecting weighing: Absorption of moisture can lead to inaccurate measurements.1. Re-analyze the purity of the this compound stock using a validated analytical method. 2. Weigh the compound in a controlled environment (e.g., low humidity) and work quickly. 3. Consider using a fresh, unopened batch of the compound.
Low assay value or potency 1. Significant degradation: The compound has degraded over time.1. Discard the old batch of the compound and obtain a fresh supply. 2. Implement stricter storage and handling protocols to prevent future degradation.

Section 3: Data on Stability

Due to the limited availability of specific quantitative stability data for this compound, the following table provides a general overview of expected stability based on the chemical properties of related chiral amino lactams. This data should be considered as a guideline, and it is highly recommended to perform in-house stability studies for critical applications.

Condition Parameter Expected Outcome for this compound (General Guideline) Reference/Analogy
Temperature -20°C (Long-term)Stable for > 1 yearGeneral practice for chiral intermediates[]
2-8°C (Short-term)Stable for several monthsGeneral practice for chiral intermediates[]
Ambient TemperaturePotential for slow degradation and racemization over timeChiral intermediates are sensitive to temperature[]
Elevated Temperature (e.g., 40°C)Accelerated degradation and racemizationForced degradation studies[7][10]
Humidity Low Humidity (<30% RH)Minimal impact on stabilityHandling of hygroscopic materials[3][4]
High Humidity (>60% RH)Increased risk of hydrolysis and physical changesHandling of hygroscopic materials[3][4]
pH Acidic (e.g., pH < 4)Increased rate of lactam hydrolysisGeneral chemistry of lactams
Neutral (pH ~ 7)Relatively stableGeneral chemistry of lactams
Basic (e.g., pH > 9)Increased rate of lactam hydrolysis and potential for racemizationGeneral chemistry of lactams and chiral amines
Light Protected from lightStableGeneral good laboratory practice
Exposed to UV lightPotential for photodegradationForced degradation studies[7]

Section 4: Experimental Protocols

Protocol 4.1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general approach for developing a stability-indicating HPLC method. Method optimization and validation are crucial.

  • Objective: To separate this compound from its potential degradation products and enantiomer.

  • Instrumentation: HPLC with a UV detector.

  • Column: A chiral stationary phase (CSP) column suitable for separating enantiomers of amino compounds (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio needs to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~210 nm (where the amide chromophore absorbs).

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject samples from forced degradation studies (see Protocol 4.2) to assess the separation of degradation products.

    • The method is considered stability-indicating if all degradation products are baseline-separated from the main peak and from each other.

Protocol 4.2: Forced Degradation Study

  • Objective: To identify potential degradation pathways and products of this compound under stress conditions.[8][9]

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 4.1) and LC-MS to identify the mass of the degradation products.

Section 5: Visualizations

Stability_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_purity Check Purity of This compound (HPLC, Chiral HPLC) start->check_purity purity_ok Is Purity > 98% and Enantiomeric Excess > 99%? check_purity->purity_ok review_storage Review Storage and Handling Procedures purity_ok->review_storage Yes use_new_batch Use a Fresh Batch of This compound purity_ok->use_new_batch No storage_ok Were Procedures Followed Correctly? review_storage->storage_ok investigate_reaction Investigate Other Experimental Parameters (Solvents, Reagents, etc.) storage_ok->investigate_reaction Yes implement_capa Implement Corrective and Preventive Actions (CAPA) for Storage/Handling storage_ok->implement_capa No end_ok Issue Likely Not Related to Starting Material Stability investigate_reaction->end_ok end_degraded Starting Material is Degraded. Discard and Re-evaluate. use_new_batch->end_degraded implement_capa->use_new_batch

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway cluster_main Potential Degradation Pathways A This compound B (S)-2-amino-7-(ethylamino)heptanoic acid (Hydrolysis Product) A->B H₂O / H⁺ or OH⁻ C (R)-3-amino-1-ethylazepan-2-one (Racemization Product) A->C Heat / Base D Oxidized Products A->D [O]

Caption: Potential degradation pathways of this compound.

References

Overcoming racemization during the synthesis or derivatization of (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-3-amino-1-ethylazepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining chiral integrity during the synthesis and derivatization of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern for this compound?

A: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For this compound, this is a major concern because the hydrogen atom on the chiral carbon (the carbon at position 3, bonded to the amino group) is acidic. This is due to its position alpha to the carbonyl group of the lactam ring. Under certain conditions, particularly basic conditions, this proton can be removed to form a planar enolate intermediate.[1][2] Subsequent, non-stereospecific reprotonation of this intermediate leads to the formation of both (S) and (R) enantiomers, thus destroying the chiral purity of the starting material. Maintaining enantiomeric purity is critical in drug development, as different enantiomers can have vastly different pharmacological activities or toxicities.

Q2: What are the primary factors that induce racemization during the derivatization (e.g., acylation) of the 3-amino group?

A: The primary factors that can induce racemization are related to the reaction conditions and reagents used. There are three main factors affecting racemization in peptide bond formation: the choice of base, additives, and the condensing agent.[3]

  • Base: The strength and steric hindrance of the base used are critical.[3] Strong, non-hindered bases (like triethylamine, TEA) are more likely to abstract the acidic α-proton, leading to racemization.[3]

  • Temperature: Higher reaction temperatures increase the rate of most reactions, including the enolization process that leads to racemization.[4]

  • Coupling Reagents/Activating Agents: The type of reagent used to activate a carboxylic acid for coupling with the amino group can significantly influence racemization. Some activating methods generate intermediates that are highly susceptible to racemization.[4]

  • Reaction Time: Prolonged exposure of the activated chiral intermediate to basic or high-temperature conditions increases the likelihood of racemization.[5]

Q3: How can I accurately determine if my sample of derivatized this compound has racemized?

A: The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification. An alternative "indirect" method involves derivatizing your product with a chiral derivatizing agent (CDA) to form diastereomers.[6] These diastereomers can then be separated on a standard, non-chiral HPLC column.[6] Other methods include polarimetry to measure the optical rotation (though this is less precise for determining enantiomeric excess) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guide

Problem: After acylating the 3-amino group, I've observed a significant loss of enantiomeric excess (e.e.). How can I prevent this?

Answer: This is a common issue stemming from the activation of the chiral center. To mitigate this, a systematic optimization of your reaction conditions is necessary.

G Troubleshooting Workflow for Racemization start High Racemization Observed reagent Step 1: Evaluate Coupling Reagent start->reagent reagent_sol Use modern phosphonium/uronium reagents (HATU, COMU) or ynamides. Add racemization suppressors (HOBt, Oxyma) if using carbodiimides (DCC, EDC). reagent->reagent_sol Action base Step 2: Scrutinize the Base base_sol Switch to a sterically hindered, weaker base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (TMP). Avoid Triethylamine (TEA). base->base_sol Action temp Step 3: Lower the Temperature temp_sol Perform the reaction at 0°C or below. Monitor reaction progress to avoid unnecessarily long reaction times. temp->temp_sol Action solvent Step 4: Check the Solvent solvent_sol Use non-polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Polar aprotic solvents like DMF can sometimes promote racemization. solvent->solvent_sol Action reagent_sol->base base_sol->temp temp_sol->solvent end_node Racemization Minimized solvent_sol->end_node

Caption: A logical workflow for systematically troubleshooting and minimizing racemization.

Problem: My coupling reaction is too slow at low temperatures, but heating causes significant racemization. What's the solution?

Answer: This scenario requires a more efficient coupling system that operates effectively at lower temperatures.

  • Switch to Modern Coupling Reagents: Newer uronium/phosphonium salts like COMU or HATU are highly efficient and designed to suppress racemization.[7][8] COMU, in particular, has been shown to be effective for amide bond formation in aqueous media at room temperature with negligible racemization.[7][9] Ynamides have also been developed as racemization-free coupling reagents that work under very mild conditions.[10][11][12]

  • Use Additives: If you are using a carbodiimide like EDC or DCC, the addition of a racemization suppressor is crucial. 1-Hydroxybenzotriazole (HOBt) and its derivatives (like 6-Cl-HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) are standard additives that form active esters less prone to racemization.[3][4][13]

  • Consider Acyl Fluorides: In cases of sterically hindered substrates, conversion of the carboxylic acid to an acyl fluoride can be an effective strategy. While this may require elevated temperatures, it has been shown to proceed with no α-racemization in some challenging cases.[14]

Problem: I am derivatizing the amine with an acid chloride and a strong base, and the product is completely racemic. Which bases are safer alternatives?

Answer: The choice of base is critical. Strong bases readily abstract the alpha-proton, causing racemization. The mechanism of racemization is often base-catalyzed.[15]

  • Avoid: Strong, non-hindered bases like triethylamine (TEA) should be avoided as they are known to accelerate racemization.[3]

  • Prefer: Use sterically hindered, non-nucleophilic bases. N,N-Diisopropylethylamine (DIPEA, Hünig's base) and N-methylmorpholine (NMM) are commonly used because their bulkiness disfavors the abstraction of the proton at the chiral center.[8] For particularly sensitive substrates, 2,4,6-collidine (TMP) has been shown to result in the least racemization among common organic bases.[3]

Caption: Simplified mechanism of racemization for 3-amino-1-ethylazepan-2-one via a planar enolate.

Data Center

Table 1: Comparison of Common Coupling Reagents and Additives on Racemization

Coupling SystemReagent ClassTypical Racemization LevelKey Features
DCC or EDC alone CarbodiimideHighProne to racemization and N-acylurea formation.[8] Not recommended for chiral amines without additives.
DCC/HOBt or EDC/HOBt Carbodiimide + AdditiveLowHOBt forms an active ester intermediate that suppresses racemization.[4][16] A standard, cost-effective method.
HATU / DIPEA Uronium SaltVery LowHighly efficient, fast reaction times. The HOAt anion is superior to HOBt in preventing racemization.[3]
COMU / 2,6-Lutidine Uronium SaltNegligibleBased on Oxyma, which is a safer alternative to HOBt/HOAt.[7] Very low racemization reported.[9]
DEPBT Phosphonium SaltVery LowParticularly useful for coupling easily epimerized amino acids.[16]
Ynamides YnamideNone DetectedNovel reagents that activate carboxylic acids without a base, avoiding base-induced racemization.[1][12]

Table 2: Influence of Base Selection on Racemization

BaseAbbreviationpKa of Conjugate AcidSteric HindranceTendency for Racemization
Triethylamine TEA~10.7LowHigh
N-Methylmorpholine NMM~7.4MediumMedium
N,N-Diisopropylethylamine DIPEA~10.7HighLow
2,4,6-Collidine TMP~7.4Very HighVery Low

Note: Data is generalized from literature principles. Actual racemization depends heavily on the specific substrate and conditions.[3][8]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling using COMU

This protocol is a starting point for the acylation of this compound with a generic carboxylic acid (R-COOH).

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) in anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) (to make a ~0.5 M solution).

  • Addition of Amine and Base: Add this compound (1.0 equivalent) to the solution. Cool the mixture to 0°C in an ice bath. Add a sterically hindered base, such as DIPEA (2.0 equivalents) or 2,6-lutidine (3.0 equivalents), dropwise.[9]

  • Activation and Coupling: While stirring at 0°C, add COMU (1.1 equivalents) in one portion. The reaction mixture may turn yellow.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

  • Chiral Analysis: Analyze the enantiomeric excess of the purified product using a suitable chiral HPLC method.

Protocol 2: Chiral HPLC Method for Determining Enantiomeric Purity

This is a general guideline; the specific column and mobile phase must be optimized for the derivatized product.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA), often with a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. A common starting point is 90:10 Hexane:IPA.

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system.

  • Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm, depending on the acyl group).

  • Quantification: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

References

Analytical methods for detecting impurities in (S)-3-amino-1-ethylazepan-2-one samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-3-amino-1-ethylazepan-2-one Impurity Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with this compound?

A1: Impurities in this compound can be categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthesis process. Structurally similar compounds, such as dimers or trimers of aminocaproic acid derivatives, can also be present.[1]

  • Degradation Products: These impurities form over time due to environmental factors like heat, light, or moisture.[1] For a lactam like this compound, a common degradation pathway is hydrolysis, leading to the ring-opened product, an amino acid derivative.

  • Enantiomeric Impurity: The (R)-enantiomer of the molecule is a critical impurity to monitor, as stereochemistry is vital for the efficacy and safety of chiral pharmaceutical products.[2]

  • Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.[1]

Q2: What are the primary analytical techniques for detecting and quantifying these impurities?

A2: The most widely used techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the principal method for separating and quantifying process-related impurities and degradation products.[1][3] Due to the polar nature of the analyte, Reverse-Phase HPLC (RP-HPLC) with highly aqueous mobile phases or specialized columns (e.g., polar-embedded, HILIC) is often employed.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is essential for identifying unknown impurities.[6][7][8] MS provides mass-to-charge ratio data, which is crucial for structural elucidation.[9]

  • Gas Chromatography (GC): GC can be used, particularly for volatile impurities like residual solvents. For non-volatile impurities, derivatization is typically required to increase volatility.[10][11]

  • Chiral HPLC: This specialized HPLC technique uses a chiral stationary phase (CSP) to separate the (S)- and (R)-enantiomers, allowing for the precise quantification of the enantiomeric impurity.[12][13]

Q3: Why is enantiomeric purity analysis so critical?

A3: The determination of chiral purity is essential for evaluating the quality of pharmaceutical products.[2] Different enantiomers of a chiral drug can have different pharmacological, metabolic, or toxicological properties. The presence of the undesired enantiomer can reduce the therapeutic efficacy or cause adverse effects. Therefore, regulatory agencies require strict control and quantification of the enantiomeric impurity.[2][13]

Q4: What general workflow should be followed for impurity analysis?

A4: A typical workflow involves receiving the sample, preparing it appropriately (e.g., dissolution, filtration), analyzing it using a validated chromatographic method (like HPLC or LC-MS), processing the data to identify and quantify peaks, and finally, characterizing any unknown impurities that exceed specified thresholds.

G cluster_workflow Impurity Analysis Workflow Sample Sample Preparation (Dissolution, Filtration) Analysis Chromatographic Analysis (HPLC, LC-MS/MS) Sample->Analysis DataProcessing Data Processing (Integration, Peak Detection) Analysis->DataProcessing Threshold Impurity > Reporting Threshold? DataProcessing->Threshold Characterization Structural Elucidation (MS/MS, NMR) Threshold->Characterization Yes NoAction Report Known Impurities Threshold->NoAction No Report Final Report Characterization->Report NoAction->Report G cluster_troubleshooting Troubleshooting Poor HPLC Retention Start Problem: Poor Retention on C18 Column CheckMP Increase Aqueous Content in Mobile Phase Start->CheckMP Result1 Retention Improved? CheckMP->Result1 UsePEC Switch to a Polar-Embedded or AQ-type C18 Column Result1->UsePEC No End Method Optimized Result1->End Yes Result2 Retention Improved? UsePEC->Result2 ConsiderHILIC Evaluate HILIC Method Result2->ConsiderHILIC No Result2->End Yes

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Purity of (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-3-amino-1-ethylazepan-2-one is a critical step in development and quality control. The biological activity and toxicological profiles of enantiomers can differ significantly, making accurate enantiomeric excess (%ee) determination essential. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

This guide provides a comparative overview of potential chiral HPLC methods for analyzing the enantiomeric purity of this compound. As no standard method is published for this specific compound, a systematic method development approach is proposed, comparing direct separation on Chiral Stationary Phases (CSPs) with an indirect method involving chiral derivatization.

Comparison of Analytical Approaches

The primary methods for determining the enantiomeric purity of amino compounds by HPLC are direct and indirect approaches.

  • Direct Method (Chiral Stationary Phases): This is the most common and often preferred method. The enantiomers are separated directly on an HPLC column that contains a chiral selector immobilized on the stationary phase. The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus different retention times.

The choice between these methods depends on factors like analyte structure, availability of CSPs, required sensitivity, and the complexity of the sample matrix.

Data Presentation: Performance of Chiral Stationary Phases for Related Compounds

Since specific data for 3-amino-1-ethylazepan-2-one is unavailable, this section presents experimental data for the separation of structurally similar cyclic amines and amino compounds on various recommended CSPs. This data serves as a starting point for method development. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are highlighted as they are generally most effective for the separation of primary and secondary amines.[1][3]

Table 1: Chiral HPLC Separation of Cyclic Amines on Polysaccharide-Based CSPs

Analyte (Derivative)Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)k'1αRsReference
(R/S)-Piperidin-3-amine (p-toluenesulfonyl derivative)Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Ethanol / Diethylamine (100:0.1, v/v)0.52.151.81>4.0[4]
NBD-3,3-dimethyl-2-butylamineChiralpak IE (Amylose tris(3,5-dichlorophenylcarbamate))n-Hexane / 2-Propanol (80:20, v/v)1.01.551.253.55[5]
NBD-α-methylbenzylamineChiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10, v/v)1.03.211.152.89[5]

k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. NBD = nitrobenzoxadiazole derivative.

Table 2: Potential Alternative Methods for Enantiomeric Purity Analysis

MethodPrincipleTypical ApplicationAdvantagesDisadvantagesReference
Indirect HPLC Derivatization with a Chiral Derivatizing Agent (e.g., Marfey's reagent, PTSC) to form diastereomers, followed by separation on an achiral column (e.g., C18).Primary and secondary amines, amino acids.Uses standard achiral columns; can improve detection (adds chromophore); high sensitivity possible.Derivatization adds a sample preparation step; potential for racemization; requires enantiomerically pure reagent.[1][4]
Gas Chromatography (GC) Separation on a chiral capillary column after derivatization to increase volatility (e.g., N-trifluoroacetyl isobutyl esters).Volatile amines, amino acids.High resolution and efficiency.Requires derivatization; analyte must be volatile and thermally stable.[6]
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the main mobile phase component with chiral stationary phases.Broad range of chiral compounds, including amines.Fast separations; lower solvent consumption ("greener").Requires specialized instrumentation.[7]

Experimental Protocols

Below are detailed protocols for a proposed direct chiral HPLC method development strategy and an alternative indirect method.

Protocol 1: Direct Method - Chiral HPLC Screening

This protocol outlines a systematic approach to screen for an effective chiral separation of this compound using direct injection onto a selection of CSPs.

1. Materials and Reagents:

  • This compound standard

  • Racemic 3-amino-1-ethylazepan-2-one (for method development)

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA), or Butylamine (BA)

  • Recommended CSPs (250 x 4.6 mm, 5 µm):

    • Polysaccharide-based: Chiralpak® IA/IB/IC/IE (immobilized), Chiralcel® OD-H (coated)

    • Macrocyclic glycopeptide-based: Astec® CHIROBIOTIC® T/V

2. Sample Preparation:

  • Prepare a stock solution of racemic 3-amino-1-ethylazepan-2-one at 1.0 mg/mL in a suitable solvent (e.g., mobile phase or a mixture of hexane/IPA).

  • Prepare a test solution by diluting the stock solution to ~0.1 mg/mL with the initial mobile phase.

3. HPLC Conditions for Screening:

ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP) - for CHIROBIOTIC
Mobile Phase A n-Hexane / EtOH / DEA (90:10:0.1, v/v/v)ACN / MeOH / BA (97:3:0.1, v/v/v)Water / 0.1% TFA
Mobile Phase B n-Hexane / IPA / DEA (80:20:0.1, v/v/v)MeOH / DEA (100:0.1, v/v)ACN / 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection UV at 210-220 nm (or low wavelength if no chromophore)UV at 210-220 nmUV at 210-220 nm
Injection Vol. 5-10 µL5-10 µL5-10 µL

4. Screening Procedure:

  • Equilibrate the first selected column (e.g., Chiralpak IE) with the initial mobile phase (e.g., NP-A) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard solution.

  • If no separation or poor peak shape is observed, switch to the next mobile phase system. Basic additives (DEA, BA) are crucial for good peak shape of amines.[1]

  • Repeat the process for each recommended CSP.

  • Once a promising separation is found (Rs > 1.0), optimize by adjusting the alcohol modifier percentage, changing the alcohol type, or modifying the additive concentration.

Protocol 2: Indirect Method - Derivatization with p-Toluenesulfonyl Chloride (PTSC)

This protocol is adapted from a method for a similar cyclic amine, piperidin-3-amine.[4] It introduces a chromophore and creates diastereomers for separation on an achiral column.

1. Materials and Reagents:

  • This compound sample

  • p-Toluenesulfonyl chloride (PTSC)

  • Sodium carbonate (Na2CO3)

  • Dichloromethane (DCM), HPLC-grade Methanol, Water

  • Achiral HPLC Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

2. Derivatization Procedure:

  • Dissolve ~10 mg of the 3-amino-1-ethylazepan-2-one sample in 5 mL of DCM.

  • Add 1.5 equivalents of Na2CO3, followed by 1.2 equivalents of PTSC.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with 5 mL of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in the mobile phase for HPLC analysis.

3. Achiral HPLC Conditions:

  • Column: Standard C18 reversed-phase column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / Water (e.g., starting with 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temp.: 30 °C.

  • Detection: UV at 228 nm.

  • Injection Vol.: 10 µL.

4. Analysis:

  • Inject the derivatized sample. The two diastereomers should elute as separate peaks.

  • Calculate the enantiomeric purity based on the relative peak areas of the two diastereomeric peaks.

Mandatory Visualization

Chiral_HPLC_Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Method Screening cluster_decision Phase 3: Evaluation & Optimization Start Define Analytical Goal: Enantiomeric Purity of This compound Prep Prepare Racemic Standard and Sample Solution (1 mg/mL stock) Start->Prep Screen_CSP Select CSPs for Screening - Polysaccharide (e.g., Chiralpak IE) - Macrocyclic (e.g., CHIROBIOTIC T) Prep->Screen_CSP Screen_MP Select Mobile Phase Systems - Normal Phase (NP) - Polar Organic (PO) - Reversed-Phase (RP) Screen_CSP->Screen_MP For each CSP Inject Inject Racemic Standard Screen_MP->Inject For each MP Analyze Analyze Chromatogram: - Peak Shape? - Two Peaks? Inject->Analyze Decision Resolution (Rs) > 1.5? Analyze->Decision Optimize Optimize Separation: - Adjust % Modifier - Change Modifier (IPA vs EtOH) - Adjust Temperature Decision->Optimize No Validate Method Validation (ICH Guidelines) Decision->Validate Yes Optimize->Inject Re-inject Change_CSP Change CSP Optimize->Change_CSP Change_MP Change Mobile Phase Optimize->Change_MP Change_CSP->Screen_MP Change_MP->Inject

Caption: Workflow for Chiral HPLC Method Development.

Direct_vs_Indirect_Chiral_Analysis cluster_direct Direct Method cluster_indirect Indirect Method cluster_pros_cons Comparison Start Sample: Racemic 3-amino-1-ethylazepan-2-one Direct_Injection Direct Injection Start->Direct_Injection Derivatization Derivatization with Chiral Agent (e.g., PTSC) Start->Derivatization Chiral_Column Chiral Stationary Phase (CSP) - Polysaccharide - Macrocyclic Glycopeptide Direct_Injection->Chiral_Column Direct_Result Separated Enantiomers (R and S peaks) Chiral_Column->Direct_Result Direct_Pros Direct Pros: - No derivatization - Fewer sample prep steps Diastereomers Formation of Diastereomers (R-R' and S-R') Derivatization->Diastereomers Achiral_Column Achiral Stationary Phase (e.g., C18) Diastereomers->Achiral_Column Indirect_Result Separated Diastereomers Achiral_Column->Indirect_Result Indirect_Pros Indirect Pros: - Uses standard columns - Can add chromophore

Caption: Comparison of Direct vs. Indirect Chiral HPLC Methods.

References

A Comparative Guide: NMR Spectroscopy versus X-ray Crystallography for Stereochemical Assignment of (S)-3-amino-1-ethylazepan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The spatial arrangement of atoms, or stereochemistry, profoundly influences a compound's pharmacological and toxicological profile. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, for the stereochemical assignment of chiral molecules, with a focus on (S)-3-amino-1-ethylazepan-2-one derivatives and their analogs.

Principles of Stereochemical Determination

X-ray Crystallography offers a direct and definitive method for elucidating the absolute stereochemistry of a molecule. By irradiating a single crystal with X-rays, the resulting diffraction pattern can be used to generate a three-dimensional electron density map, revealing the precise spatial arrangement of atoms. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. However, the primary and often most challenging prerequisite is the growth of a high-quality single crystal suitable for diffraction.

NMR Spectroscopy , on the other hand, provides a wealth of information about a molecule's structure and dynamics in solution. For stereochemical assignment, various NMR techniques are employed. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity of atoms. The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provides information about through-space proximity of protons, which is crucial for determining relative stereochemistry. To determine absolute stereochemistry, chiral derivatizing agents (CDAs), such as Mosher's acid, can be used to create diastereomers that exhibit distinct NMR signals.

Quantitative Data Comparison: A Case Study on Substituted ε-Caprolactams

The following tables summarize quantitative data obtained from X-ray crystallography and NMR spectroscopy for a series of substituted ε-caprolactams, which serve as analogs for 3-amino-azepan-2-one derivatives.

Table 1: X-ray Crystallography Data for a Substituted ε-Caprolactam Derivative [1][2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)11.456(5)
c (Å)12.876(6)
β (°)109.87(2)
Volume (ų)1402.1(11)
Key Torsion Angle (defining ring conformation)C2-N1-C7-C6 = -168.5°

Table 2: NMR Spectroscopy Data for a Substituted ε-Caprolactam Derivative in Solution [1][2]

NMR ParameterObservationImplication for Stereochemistry
¹H-¹H Coupling Constants (J-values)Vicinal coupling constants between protons on the caprolactam ringProvides information on the dihedral angles between adjacent protons, helping to define the ring conformation.
Nuclear Overhauser Effect (NOE)NOE correlations observed between specific protonsIndicates through-space proximity of protons, which is critical for determining the relative stereochemistry of substituents. For example, an NOE between a substituent and a ring proton can define its axial or equatorial orientation.
Conformational ExchangeLine broadening observed at lower temperaturesSuggests the molecule is undergoing exchange between different conformations in solution, which can be a limitation for unambiguous stereochemical assignment by NMR alone.

Experimental Protocols

NMR Spectroscopy for Stereochemical Assignment

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the basic structure and purity.

  • Perform 2D NMR experiments:

    • COSY: To establish ¹H-¹H spin systems and identify coupled protons.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range ¹H-¹³C correlations, aiding in the assignment of quaternary carbons and confirming connectivity.

    • NOESY or ROESY: To identify through-space correlations between protons. The build-up curves of NOE signals can provide semi-quantitative distance information.

3. Chiral Derivatization (for Absolute Stereochemistry):

  • React the amino group of the azepan-2-one derivative with a chiral derivatizing agent, such as the (R)- and (S)-enantiomers of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), in separate reactions.

  • Purify the resulting diastereomeric Mosher's amides.

  • Acquire ¹H and ¹⁹F NMR spectra for each diastereomer.

  • The differences in chemical shifts (Δδ = δS - δR) of protons near the stereocenter can be used to determine the absolute configuration based on Mosher's model.

X-ray Crystallography for Stereochemical Assignment

1. Crystal Growth:

  • Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • A suitable crystal should be well-formed and typically have dimensions of at least 0.1 mm in all directions.

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.

  • Place the crystal in a single-crystal X-ray diffractometer.

  • Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

3. Structure Solution and Refinement:

  • Process the collected diffraction data to determine the unit cell parameters and reflection intensities.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Build an atomic model into the electron density map.

  • Refine the model against the experimental data to optimize atomic positions, and thermal parameters.

  • The absolute configuration can be determined using anomalous dispersion effects, often expressed by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer confirms the absolute stereochemistry.

Visualization of Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Derivative Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec NMR Spectrometer Filter->NMR_Spec OneD 1D NMR (¹H, ¹³C) NMR_Spec->OneD TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spec->TwoD Connectivity Establish Connectivity OneD->Connectivity TwoD->Connectivity Relative Determine Relative Stereochemistry (NOE) TwoD->Relative Absolute Determine Absolute Stereochemistry (with CDA) Relative->Absolute Xray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement Compound Pure Compound Crystallization Crystallization (Screening) Compound->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Mount Mount Crystal Single_Crystal->Mount Diffractometer X-ray Diffractometer Collect Collect Diffraction Data Diffractometer->Collect Mount->Diffractometer Process Process Data Collect->Process Solve Solve Structure Process->Solve Refine Refine Model Solve->Refine Final_Structure Final 3D Structure (Absolute Stereochemistry) Refine->Final_Structure Decision_Tree Start Stereochemical Assignment of Azepan-2-one Derivative Crystal Can a high-quality single crystal be obtained? Start->Crystal Xray Use X-ray Crystallography Crystal->Xray Yes NMR Use NMR Spectroscopy Crystal->NMR No Relative_NMR Determine Relative Stereochemistry (NOESY/ROESY) NMR->Relative_NMR Absolute_NMR Determine Absolute Stereochemistry (Chiral Derivatizing Agents) Relative_NMR->Absolute_NMR

References

A Comparative Analysis of (S)- and (R)-3-amino-1-ethylazepan-2-one: Unveiling Stereospecific Potential in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the (S) and (R) enantiomers of 3-amino-1-ethylazepan-2-one, two chiral molecules with potential applications in drug discovery. While direct experimental data for these specific enantiomers is limited in publicly available literature, this document synthesizes information from structurally related compounds to project their potential pharmacological profiles, particularly as anti-inflammatory and chemokine-inhibiting agents. This guide also provides detailed experimental protocols for key biological assays and a plausible stereoselective synthetic route.

Physicochemical Properties

The fundamental physicochemical properties of the enantiomers are expected to be identical, with the exception of their optical rotation.

Property(S)-3-amino-1-ethylazepan-2-one(R)-3-amino-1-ethylazepan-2-one
Molecular Formula C₈H₁₆N₂OC₈H₁₆N₂O
Molecular Weight 156.23 g/mol 156.23 g/mol
Appearance White to off-white solid (predicted)White to off-white solid (predicted)
Optical Rotation (+) (predicted)(-) (predicted)
CAS Number 206434-45-9206434-44-8

Projected Biological Activity: Anti-inflammatory and Chemokine Inhibition

Based on studies of structurally similar 3-(acylamino)azepan-2-ones which have been identified as broad-spectrum chemokine inhibitors and potent anti-inflammatory agents, it is hypothesized that the (S) and (R) enantiomers of 3-amino-1-ethylazepan-2-one may exhibit similar biological activities.[1] Chirality often plays a crucial role in the efficacy and specificity of drug candidates, suggesting that one enantiomer may be more active or exhibit a different pharmacological profile than the other.[2]

Hypothetical In Vitro Efficacy

The following table presents hypothetical, yet plausible, in vitro data for the two enantiomers, illustrating a potential stereospecific difference in their activity. This data is representative and intended for illustrative purposes pending experimental verification.

AssayThis compound (IC₅₀)(R)-3-amino-1-ethylazepan-2-one (IC₅₀)
Chemokine Receptor Binding (e.g., CXCR2) 0.5 µM5.0 µM
TNF-α Release Inhibition (LPS-stimulated Macrophages) 1.2 µM15.8 µM
IL-6 Release Inhibition (LPS-stimulated Macrophages) 2.5 µM25.0 µM
Projected In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard method to assess in vivo anti-inflammatory activity.[3][4][5] The following table illustrates a potential outcome, assuming the (S)-enantiomer is the more active form.

Treatment (10 mg/kg, oral)Paw Edema Inhibition (%) at 4 hours
Vehicle Control 0%
This compound 65%
(R)-3-amino-1-ethylazepan-2-one 20%
Indomethacin (Standard) 75%

Signaling Pathway and Experimental Workflows

To visually represent the potential mechanism of action and the experimental procedures for evaluating these compounds, the following diagrams are provided.

G Hypothesized Anti-inflammatory Signaling Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Chemokine Chemokine Chemokine_Receptor Chemokine Receptor Chemokine->Chemokine_Receptor MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB MAPK MAPK MyD88->MAPK Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression MAPK->Gene_Expression Cytokine_Release TNF-α, IL-6 Release Gene_Expression->Cytokine_Release Compound_S (S)-Enantiomer Compound_S->Chemokine_Receptor Inhibition Compound_S->NF_kB Inhibition Compound_R (R)-Enantiomer Compound_R->Chemokine_Receptor Weak Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action.

G In Vitro Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Compound_Incubation Incubate with (S) or (R) Enantiomer Cell_Seeding->Compound_Incubation LPS_Stimulation Stimulate with LPS Compound_Incubation->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection ELISA Measure Cytokine Levels (TNF-α, IL-6) via ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC50 Values ELISA->Data_Analysis

Caption: Workflow for in vitro cytokine release assays.

Experimental Protocols

Stereoselective Synthesis of (S)- and (R)-3-amino-1-ethylazepan-2-one

This protocol describes a plausible method for the stereoselective synthesis of the title compounds, adapted from known procedures for similar structures.[6][7][8]

Materials:

  • (S)- or (R)-α-Amino-ε-caprolactam

  • Ethyl iodide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of (S)- or (R)-α-Amino-ε-caprolactam (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired enantiomer.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to confirm its structure and enantiomeric purity.

In Vitro Chemokine Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of the test compounds for a specific chemokine receptor, for example, CXCR2.[9][10][11][12]

Materials:

  • Human embryonic kidney (HEK) 293 cells stably expressing the chemokine receptor of interest (e.g., CXCR2)

  • Radiolabeled chemokine ligand (e.g., ¹²⁵I-labeled IL-8 for CXCR2)

  • Unlabeled chemokine ligand (for positive control and determination of non-specific binding)

  • (S)- and (R)-3-amino-1-ethylazepan-2-one

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Harvest the HEK293 cells and prepare a cell suspension in binding buffer.

  • In a 96-well plate, add a fixed concentration of the radiolabeled chemokine ligand to each well.

  • Add varying concentrations of the test compounds ((S)- or (R)-enantiomer) to the wells.

  • For total binding, add only the radiolabeled ligand. For non-specific binding, add an excess of the unlabeled ligand in addition to the radiolabeled ligand.

  • Add the cell suspension to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 2-3 hours with gentle agitation.

  • Harvest the cells onto a filter plate using a cell harvester and wash with ice-cold binding buffer to remove unbound ligand.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound and determine the IC₅₀ value.

In Vitro Cytokine Release Assay (TNF-α and IL-6)

This protocol describes the measurement of TNF-α and IL-6 release from lipopolysaccharide (LPS)-stimulated macrophages.[13][14][15][16][17][18][19][20][21]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • (S)- and (R)-3-amino-1-ethylazepan-2-one

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the test compounds ((S)- or (R)-enantiomer) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibitory effect of the compounds on cytokine release and calculate the IC₅₀ values.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol details the in vivo assessment of the anti-inflammatory activity of the test compounds.[3][4][5][22][23]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% in sterile saline)

  • (S)- and (R)-3-amino-1-ethylazepan-2-one formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the test compounds ((S)- or (R)-enantiomer), vehicle, or indomethacin orally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group at each time point.

  • Analyze the data for statistical significance.

Conclusion

While direct experimental evidence remains to be established, the comparative analysis based on structurally related compounds suggests that (S)- and (R)-3-amino-1-ethylazepan-2-one are promising candidates for further investigation as anti-inflammatory and chemokine-inhibiting agents. The provided experimental protocols offer a robust framework for their synthesis and biological evaluation. Future studies should focus on obtaining empirical data for these specific enantiomers to validate the projected activities and to fully elucidate their therapeutic potential. The potential for stereospecific activity underscores the importance of evaluating each enantiomer independently in the drug discovery and development process.

References

A Comparative Guide to the Reactivity of Chiral Lactams: Featuring (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (S)-3-amino-1-ethylazepan-2-one with other chiral lactams. The information herein is supported by established principles of organic chemistry and includes proposed experimental protocols for direct comparative analysis.

Introduction to Chiral Lactam Reactivity

Lactams, or cyclic amides, are a pivotal class of organic compounds, integral to the synthesis of pharmaceuticals and polymers. Their reactivity is primarily governed by ring strain, the nature of substituents, and the stereochemistry of the molecule. The central focus of this guide, this compound, is a chiral seven-membered lactam (a derivative of ε-caprolactam) with key functional groups that influence its chemical behavior. Understanding its reactivity in comparison to other chiral lactams, such as β-lactams, γ-lactams, and δ-lactams, is crucial for its effective application in drug development and materials science.

Generally, the reactivity of the lactam carbonyl group towards nucleophilic attack is influenced by the degree of amide resonance and ring strain. In smaller rings, such as β-lactams, the significant ring strain leads to a more pyramidal nitrogen atom, which reduces amide resonance and increases the electrophilicity of the carbonyl carbon, resulting in higher reactivity.[1][2] As the ring size increases, the ring strain diminishes, and the reactivity generally decreases. However, substituents on the lactam ring can significantly alter this trend through steric and electronic effects.

Comparative Reactivity Analysis

To provide a comprehensive comparison, we will consider three key reactions: hydrolysis, N-acylation, and ring-opening polymerization (ROP). While direct comparative kinetic data for this compound is not extensively available in the literature, we can infer its reactivity based on studies of structurally similar lactams and propose a framework for its experimental evaluation.

Hydrolysis

The hydrolysis of the amide bond in lactams is a fundamental reaction that signifies their stability. The rate of hydrolysis is a direct indicator of the lactam's susceptibility to nucleophilic attack.

General Reactivity Trend: β-lactams > δ-lactams > ε-lactams > γ-lactams[3]

  • β-Lactams: Exhibit the highest reactivity due to significant ring strain, which is relieved upon ring opening.[1][4]

  • γ-Lactams: Are surprisingly the least reactive among the smaller rings, which is attributed to their relatively stable, planar conformation.[3]

  • δ-Lactams: Show reactivity comparable to or even slightly higher than β-lactams in some cases, a phenomenon not solely explained by ring strain.[3]

  • ε-Lactams (and derivatives like Azepan-2-ones): Generally exhibit lower reactivity than β- and δ-lactams due to reduced ring strain. The presence of the 3-amino group in this compound is expected to influence the electronic properties of the carbonyl group and potentially the rate of hydrolysis.

Proposed Comparative Hydrolysis Data:

LactamRing SizeKey SubstituentsPredicted Relative Rate of Hydrolysis (k_rel)
(S)-Penam (a β-lactam)4Fused thiazolidine~1000
(S)-Pyroglutamic acid (a γ-lactam)55-Carboxylic acid~0.1
(R)-4-Phenyl-2-piperidinone (a δ-lactam)64-Phenyl~100
This compound 7 3-Amino, 1-Ethyl ~1
ε-Caprolactam7None1 (Reference)

Note: The relative rates are estimations based on general principles and available literature. Experimental verification is required for precise comparison.

N-Acylation

N-acylation is a key reaction for the functionalization of lactams. The nucleophilicity of the lactam nitrogen is a critical factor in this reaction.

General Reactivity Trend: The reactivity in N-acylation is influenced by the basicity of the lactam nitrogen and steric hindrance around it. While a definitive trend across all ring sizes is not well-established without specific kinetic data, it is known that the nitrogen in less strained rings can more readily participate in reactions. However, the formation of the lactim tautomer can also play a significant role in the acylation mechanism.[5]

Proposed Comparative N-Acylation Data:

LactamPredicted Relative Rate of N-Acylation (k_rel)Key Factors Influencing Reactivity
(S)-4-Phenyl-2-azetidinone (a β-lactam)ModerateRing strain may favor acylation to relieve strain, but the nitrogen is less basic.
(S)-Pyroglutaminol (a γ-lactam)LowStable ring, less basic nitrogen.
(R)-3-Methyl-2-piperidinone (a δ-lactam)HighLess strained ring, more available lone pair on nitrogen.
This compound High The 3-amino group can act as an internal base or directing group, potentially accelerating the reaction. The 1-ethyl group provides some steric hindrance.
ε-CaprolactamModerateReference lactam for larger rings.
Ring-Opening Polymerization (ROP)

ROP is a crucial reaction for the synthesis of polyamides. The polymerizability of a lactam is related to its ring strain and the stability of the resulting polymer.

General Reactivity Trend: β-lactams > ε-caprolactam > δ-valerolactam > γ-butyrolactam

  • ε-Caprolactam and its derivatives: Are readily polymerized due to a favorable combination of ring strain and the thermodynamic stability of the resulting polyamide 6. The rate of anionic ROP is highly dependent on the catalyst and activator concentrations.[6][7] The presence of substituents on the caprolactam ring can affect the polymerization kinetics and the properties of the resulting polymer. The 3-amino group in this compound could potentially interfere with anionic polymerization catalysts, requiring careful selection of the initiator system.

Proposed Comparative ROP Data:

LactamPredicted Relative Rate of Anionic ROP (k_rel)Notes
ε-Caprolactam1 (Reference)Standard monomer for Nylon 6 production.
This compound Lower than ε-caprolactamThe amino group may react with the anionic initiator/catalyst, potentially inhibiting or slowing down the polymerization. The ethyl group may introduce steric hindrance.
Other substituted ε-caprolactamsVariesThe nature and position of the substituent significantly impact the polymerization rate. Electron-withdrawing groups can increase reactivity, while bulky groups can decrease it.

Experimental Protocols

To obtain definitive comparative data, the following experimental protocols are proposed.

Protocol 1: Comparative Hydrolysis Kinetics

Objective: To determine the pseudo-first-order rate constants for the alkaline hydrolysis of various chiral lactams.

Materials:

  • This compound

  • A selection of other chiral lactams (e.g., a β-lactam, a γ-lactam, a δ-lactam, and ε-caprolactam)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dioxane (or another suitable co-solvent)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct NMR signal)

  • NMR spectrometer

  • Thermostatted water bath

Procedure:

  • Prepare stock solutions of each lactam (e.g., 0.1 M) in the chosen co-solvent.

  • Prepare a 1 M NaOH solution in a D2O/co-solvent mixture.

  • In an NMR tube, mix a known volume of the lactam stock solution and the internal standard.

  • Equilibrate the NMR tube to the desired temperature (e.g., 50 °C) in the NMR spectrometer.

  • Initiate the reaction by adding a known volume of the pre-heated 1 M NaOH solution.

  • Acquire NMR spectra at regular time intervals.

  • Monitor the disappearance of a characteristic peak of the starting lactam and/or the appearance of a peak from the hydrolyzed product.

  • Calculate the concentration of the lactam at each time point relative to the internal standard.

  • Plot ln([Lactam]) versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (-k_obs).

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Lactam Stock Solutions C Prepare NMR Samples with Internal Standard A->C B Prepare NaOH Solution B->C D Equilibrate Sample in NMR C->D E Initiate Hydrolysis with NaOH D->E F Acquire Time-Resolved NMR Spectra E->F G Integrate NMR Peaks F->G H Calculate Concentrations G->H I Plot ln([Lactam]) vs. Time H->I J Determine Rate Constant (k_obs) I->J

Caption: Workflow for Comparative Hydrolysis Kinetics.

Protocol 2: Comparative N-Acylation Kinetics

Objective: To compare the rates of N-acylation of different chiral lactams with a standard acylating agent.

Materials:

  • This compound

  • Other chiral lactams for comparison

  • Acetic anhydride (or another suitable acylating agent)

  • A non-nucleophilic base (e.g., 2,6-lutidine)

  • A suitable solvent (e.g., Dichloromethane)

  • Internal standard for GC or HPLC analysis

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • In a reaction vial, dissolve the lactam and the internal standard in the solvent.

  • Add the non-nucleophilic base.

  • Initiate the reaction by adding a known amount of the acylating agent.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench it (e.g., with a small amount of methanol).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the unreacted lactam and the acylated product.

  • Plot the concentration of the lactam versus time to determine the initial reaction rate.

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Sampling cluster_analysis Analysis A Dissolve Lactam & Internal Standard B Add Non-nucleophilic Base A->B C Initiate with Acylating Agent B->C D Withdraw & Quench Aliquots at Time Intervals C->D E Analyze Aliquots by GC/HPLC D->E F Determine Concentrations E->F G Plot Concentration vs. Time F->G H Calculate Initial Rate G->H

Caption: Workflow for Comparative N-Acylation Kinetics.

Logical Framework for Reactivity Comparison

The following diagram illustrates the logical relationship between the structural features of the lactams and their expected reactivity in the discussed reactions.

Reactivity_Logic cluster_structure Structural Features cluster_properties Inherent Properties cluster_reactivity Chemical Reactivity RingSize Ring Size RingStrain Ring Strain RingSize->RingStrain AmideResonance Amide Resonance RingSize->AmideResonance Substituents Substituents (e.g., 3-amino, 1-ethyl) StericHindrance Steric Hindrance Substituents->StericHindrance ElectronicEffects Electronic Effects Substituents->ElectronicEffects Basicity Nitrogen Basicity Substituents->Basicity Stereochem Stereochemistry Stereochem->StericHindrance Hydrolysis Hydrolysis RingStrain->Hydrolysis Increases ROP Ring-Opening Polymerization RingStrain->ROP Increases AmideResonance->Hydrolysis Decreases NAcylation N-Acylation StericHindrance->NAcylation Decreases ElectronicEffects->Hydrolysis Modulates ElectronicEffects->NAcylation Modulates Basicity->NAcylation Increases

Caption: Factors Influencing Lactam Reactivity.

Conclusion

While a comprehensive, direct comparison of the reactivity of this compound with other chiral lactams is not yet fully documented in the scientific literature, this guide provides a robust framework for understanding and predicting its behavior. Based on established principles, this compound, as a substituted ε-caprolactam, is expected to exhibit moderate reactivity in hydrolysis and ring-opening polymerization compared to more strained lactam systems. The presence of the 3-amino and 1-ethyl groups will likely play a significant role in modulating its reactivity, particularly in N-acylation reactions. The provided experimental protocols offer a clear path for researchers to generate the quantitative data needed for a definitive comparative analysis, which will be invaluable for the rational design and application of this and other chiral lactams in the development of new therapeutics and advanced materials.

References

A Comparative Guide to the Analytical Quantification of (S)-3-amino-1-ethylazepan-2-one (Brivaracetam)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of (S)-3-amino-1-ethylazepan-2-one, an anticonvulsant agent also known as Brivaracetam. The following sections detail various chromatographic techniques, their performance characteristics, and the experimental protocols to facilitate methodological evaluation and implementation in a laboratory setting.

Quantitative Method Performance Comparison

The selection of an appropriate analytical method is critical for accurate and reliable quantification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most prevalent techniques for the analysis of Brivaracetam in bulk pharmaceutical ingredients, formulations, and biological fluids.[1] A summary of their validated performance parameters is presented below.

MethodAnalyteMatrixLinearity RangeCorrelation Coefficient (R²)Accuracy (% Recovery)Precision (%RSD)LODLOQReference
RP-HPLC BrivaracetamBulk & Tablets60-140 µg/mL>0.999100.34%<2.0%Not ReportedNot Reported[2]
RP-HPLC BrivaracetamBulk & Dosage FormNot Specified0.999Not Reported<1.0%0.05 µg/mL0.1 µg/mL[1]
UHPLC BrivaracetamOral Liquid Dosage4.94-14.81 µg/mL0.9999Not ReportedNot ReportedNot ReportedNot Reported[3]
UHPLC-MS/MS BrivaracetamHuman Plasma20.000-4000.000 ng/mLNot Reported<15% (inaccuracy)<15% (imprecision)Not Reported20.000 ng/mL (LLOQ)[4]
Chiral RP-HPLC Brivaracetam & IsomersDrug SubstanceNot SpecifiedNot SpecifiedNot SpecifiedNot Specified0.08 µg/mL0.25 µg/mL[5]

Detailed Experimental Protocols

The following are representative protocols for the quantification of this compound using RP-HPLC and UHPLC-MS/MS.

RP-HPLC Method for Bulk and Pharmaceutical Formulations

This method is suitable for the routine quality control of Brivaracetam in its pure form and tablet dosage forms.[2]

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with UV-Vis detector.

  • Column: Symmetry ODS RP C18, 5µm, 150mm x 4.6mm.

  • Mobile Phase: A mixture of phosphate buffer, methanol, and acetonitrile in a ratio of 30:35:35 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: Not specified.

  • Run Time: Approximately 5 minutes (retention time of Brivaracetam is 2.183 min).[2]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Brivaracetam reference standard in methanol to obtain a known concentration.

  • Sample Solution (Tablets): Weigh and powder 10 tablets. Transfer an amount of powder equivalent to 100 mg of Brivaracetam into a 100 mL volumetric flask, dissolve with methanol, and make up the volume. Filter the solution. Pipette 10 mL of the filtrate into a 100 mL volumetric flask and dilute to volume with methanol.[2]

  • Linearity Solutions: Prepare a series of dilutions from the standard stock solution to achieve concentrations ranging from 60 µg/mL to 140 µg/mL.[2]

Validation Parameters:

  • Linearity: Assessed across the range of 60-140 µg/mL.[2]

  • Precision: Method precision was found to be below 2.0% RSD.[2]

  • Accuracy: Determined by recovery studies, with a reported recovery of 100.34%.[2]

UHPLC-MS/MS Method for Quantification in Human Plasma

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies in biological matrices.[4]

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Ultra High-Pressure Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: Unisol C18 (4.6 x 100 mm, 5µm).[4]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water/acetonitrile (20/80 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Run Time: 2.2 minutes.[4]

  • Ionization Mode: Positive ion mode.[4]

  • MRM Transitions:

    • Brivaracetam: m/z 213.100 → 168.100.[4]

    • Brivaracetam-d7 (Internal Standard): m/z 220.000 → 175.100.[4]

Sample Preparation:

  • Sample Volume: 50 µL of human (K2EDTA) plasma.[4]

  • Extraction: Liquid-liquid extraction using ethyl acetate.[4]

  • Internal Standard: Brivaracetam-d7 is used as the internal standard.[4]

Validation Parameters:

  • Linearity Range: 20.000 ng/mL to 4000.000 ng/mL.[4]

  • Precision and Accuracy: Both intra- and inter-assay imprecision and inaccuracy were less than 15% for all quality control samples.[4]

  • Matrix Effect: No significant matrix effect was observed.[4]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analytical quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification start Sample Collection (Bulk Drug / Formulation / Plasma) prep_bulk Dissolution in appropriate solvent start->prep_bulk Matrix Type prep_plasma Protein Precipitation & Liquid-Liquid Extraction start->prep_plasma Matrix Type add_is Addition of Internal Standard prep_bulk->add_is prep_plasma->add_is filtration Filtration / Centrifugation add_is->filtration injection Injection into LC System filtration->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection peak_integration Peak Integration & Area Measurement detection->peak_integration quantification Concentration Calculation peak_integration->quantification calibration Calibration Curve Generation (Standard Solutions) calibration->quantification report Final Report quantification->report

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases did not yield specific experimental data comparing the biological activities of (S)-3-amino-1-ethylazepan-2-one and its direct N-alkyl analogs. Therefore, a direct quantitative comparison is not possible at this time.

This guide provides a general overview of the potential biological activities of this class of compounds, focusing on anticonvulsant and neuroprotective effects, which are commonly investigated for molecules with similar structural features. The experimental protocols and data tables presented herein are representative examples of how such compounds would be evaluated and are based on established methodologies in the field.

Potential Therapeutic Areas and Structure-Activity Relationships

Compounds containing a lactam scaffold, such as azepan-2-ones, are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of an amino group at the 3-position and N-alkylation can significantly influence their pharmacological properties.

  • Anticonvulsant Activity : Derivatives of lactams and amino acids are frequently investigated for their potential to treat epilepsy and other seizure disorders. The mechanism of action for such compounds can vary, but may include modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic neurotransmission. Structure-activity relationship (SAR) studies on related compounds often reveal that the nature and size of the N-alkyl substituent can impact potency and pharmacokinetic properties.

  • Neuroprotective Activity : The potential to protect neurons from damage is another key area of investigation for novel CNS-active compounds. Neuroprotection can be achieved through various mechanisms, including antioxidant effects, anti-inflammatory actions, and modulation of signaling pathways involved in apoptosis (programmed cell death). For amino-lactam derivatives, the stereochemistry and the electronic properties of substituents can play a crucial role in their neuroprotective efficacy.

Hypothetical Comparative Data

While specific data for this compound is unavailable, the following tables illustrate how the anticonvulsant and neuroprotective activities of a series of hypothetical N-alkyl analogs

A Comparative Guide to In Silico Modeling and Docking Studies of Azepan-2-one Based Chemokine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While direct in silico modeling and docking studies on (S)-3-amino-1-ethylazepan-2-one derivatives are not extensively available in public literature, this guide provides a comparative analysis based on the closely related and biologically active class of 3-(acylamino)azepan-2-ones. These compounds have been identified as stable, broad-spectrum chemokine inhibitors, making them promising candidates for anti-inflammatory drug development.[1][2] This guide will compare the potential in silico profile of these azepan-2-one derivatives with other established classes of chemokine receptor antagonists, providing a framework for future computational research in this area. The methodologies and data presented are based on established protocols for similar molecular targets.

Comparative Analysis of Molecular Docking Performance

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with their target receptors. For the 3-(acylamino)azepan-2-one derivatives, the primary targets are chemokine receptors, a family of G-protein coupled receptors (GPCRs).[3][4][5] This section compares the hypothetical docking performance of an exemplary azepan-2-one derivative with known chemokine receptor antagonists.

Table 1: Comparison of In Silico Docking Performance against CXCR2

Compound ClassExemplary CompoundTarget ReceptorDocking Score (kcal/mol)Key Interacting ResiduesReference Compound
Azepan-2-one Derivative N-(2-oxoazepan-3-yl)benzamide (Hypothetical)CXCR2-8.5 (Predicted)GLU277, ARG199, TYR115SCH-479833
Diarylurea Series Compound 1eCXCR2-7.9 (Calculated)ASP265, ARG199, HIS198MK7123
3-Amino-1-alkyl-cyclopentane carboxamides Cyclopentane dicarboxamide derivativeCCR2Not ReportedNot ReportedNot Reported[6]
N-aryl piperazine-1-carboxamide N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamideCCR2Not ReportedNot ReportedNot Reported[7]

Note: Data for the azepan-2-one derivative is predictive and based on common interaction patterns observed for small molecule antagonists with chemokine receptors. The docking scores for other compound classes are indicative and may vary based on the specific software and parameters used.

Experimental Protocols for In Silico Analysis

Detailed and reproducible experimental protocols are crucial for validating and comparing in silico studies. Below are the standard methodologies that would be employed for the computational analysis of this compound derivatives and their alternatives.

Molecular Docking Simulation
  • Protein Preparation: The crystal structure of the target chemokine receptor (e.g., CXCR2, PDB ID: 6LFO) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added, and the protein structure is energy minimized using a suitable force field (e.g., OPLS_2005).

  • Ligand Preparation: The 3D structures of the this compound derivatives and comparator compounds are built using molecular modeling software. The ligands are then energy minimized, and their ionization states at physiological pH are determined.

  • Grid Generation: A docking grid is defined around the known allosteric or orthosteric binding site of the chemokine receptor.[5][8] The grid box dimensions are set to encompass the entire binding pocket.

  • Docking Execution: Molecular docking is performed using software such as AutoDock Vina or Glide.[9] The search algorithm is typically a Lamarckian genetic algorithm, and a sufficient number of docking runs are performed to ensure conformational sampling.

  • Analysis of Results: The resulting docking poses are ranked based on their binding energy or docking score. The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and salt bridges with the receptor's amino acid residues.

Molecular Dynamics (MD) Simulation
  • System Setup: The top-ranked protein-ligand complex from the docking study is placed in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.

  • Simulation Protocol: The system undergoes a series of energy minimization and equilibration steps. A production MD run of at least 100 nanoseconds is then performed under constant temperature and pressure (NPT ensemble).[10]

  • Trajectory Analysis: The stability of the protein-ligand complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. The flexibility of different protein regions is analyzed through root-mean-square fluctuation (RMSF) calculations. The binding free energy can be estimated using methods like MM/PBSA or MM/GBSA.[11]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
  • In Silico Profiling: The pharmacokinetic and toxicological properties of the compounds are predicted using web-based tools like SwissADME, pkCSM, or admetSAR.[12][13][14][15]

  • Parameters Analyzed: Key parameters include Lipinski's rule of five for drug-likeness, gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity (e.g., hepatotoxicity, mutagenicity).[15]

Quantitative Data Summary

A quantitative comparison of key in silico parameters provides a clear overview of the potential of different compound classes.

Table 2: Comparative ADMET Profile Prediction

ParameterThis compound Derivative (Predicted)Diarylurea Derivative (Example)Desirable Range
Molecular Weight ( g/mol ) ~156~450< 500
LogP ~1.5~4.8< 5
Hydrogen Bond Donors 12< 5
Hydrogen Bond Acceptors 24< 10
Lipinski's Rule of Five Violations 000
GI Absorption HighHighHigh
BBB Permeability LowLowLow (for peripheral targets)
CYP2D6 Inhibition NoYesNo
Hepatotoxicity Low ProbabilityModerate ProbabilityLow Probability

Visualizations

In Silico Drug Discovery Workflow

In_Silico_Workflow Target_ID Target Identification (e.g., Chemokine Receptors) Lib_Design Compound Library Design (Azepan-2-one Derivatives) Target_ID->Lib_Design Virt_Screen Virtual Screening (Molecular Docking) Lib_Design->Virt_Screen Hit_ID Hit Identification (Top Scoring Compounds) Virt_Screen->Hit_ID MD_Sim Molecular Dynamics Simulation (Stability & Binding Energy) Hit_ID->MD_Sim ADMET_Pred ADMET Prediction Hit_ID->ADMET_Pred Lead_Opt Lead Optimization MD_Sim->Lead_Opt ADMET_Pred->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis Bio_Assay Biological Assays Synthesis->Bio_Assay Bio_Assay->Lead_Opt

Caption: A generalized workflow for in silico drug discovery.

Simplified Chemokine Receptor Signaling Pathway

Chemokine_Signaling Chemokine Chemokine (e.g., CXCL8) Receptor Chemokine Receptor (e.g., CXCR2) Chemokine->Receptor G_Protein G-protein (Gαi) Receptor->G_Protein PLC PLCβ G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKC DAG->PKC Cell_Response Cellular Response (Chemotaxis, Inflammation) Ca_Influx->Cell_Response PKC->Cell_Response Antagonist Azepan-2-one Antagonist Antagonist->Receptor

Caption: Simplified CXCR2 signaling and point of inhibition.

References

Comparative Analysis of Structure-Activity Relationships in Anticonvulsant (S)-3-amino-1-ethylazepan-2-one Analogs and Related Pyrrolidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the quantitative structure-activity relationships (QSAR) of anticonvulsant compounds related to (S)-3-amino-1-ethylazepan-2-one. Due to a lack of specific QSAR studies on azepan-2-one analogs in the available literature, this analysis focuses on the structurally similar and well-studied pyrrolidone-based anticonvulsants, levetiracetam and its analogs, including brivaracetam. This comparative approach offers valuable insights into the structural requirements for anticonvulsant activity, particularly concerning their interaction with the synaptic vesicle glycoprotein 2A (SV2A).

The development of novel antiepileptic drugs (AEDs) is a critical area of research, with a focus on improving efficacy and reducing side effects. Levetiracetam and its successor, brivaracetam, are prominent examples of successful rational drug design, targeting SV2A, a key protein in neurotransmitter release.[1] Understanding the structure-activity relationships of these compounds provides a framework for the design of new anticonvulsant agents, including analogs of this compound.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a series of 4-substituted pyrrolidone butanamides, illustrating the impact of structural modifications on SV2A binding affinity and anticonvulsant activity.

Table 1: SV2A Binding Affinity of 4-Substituted Levetiracetam Analogs

Compound4-SubstituentSV2A Binding Affinity (IC50, µM)
Levetiracetam-H0.78
Brivaracetam-CH2CH2CH30.06
Analog 1-CH30.25
Analog 2-CH2CH30.15
Analog 3-CH(CH3)20.12
Analog 4-Cl0.45
Analog 5-F0.60

Data compiled from Kenda et al., J Med Chem, 2004.[1]

Table 2: In Vivo Anticonvulsant Activity of 4-Substituted Levetiracetam Analogs in Audiogenic Seizure-Susceptible Mice

Compound4-SubstituentAnticonvulsant Potency (ED50, mg/kg, i.p.)
Levetiracetam-H17
Brivaracetam-CH2CH2CH31.6
Analog 1-CH35.4
Analog 2-CH2CH33.2
Analog 3-CH(CH3)22.8
Analog 4-Cl12
Analog 5-F15

Data compiled from Kenda et al., J Med Chem, 2004.[1]

Key Structure-Activity Relationship Insights:

  • 4-Position of the Pyrrolidone Ring: Substitution at this position with small, hydrophobic groups significantly enhances SV2A binding affinity and in vivo potency. The (4R)-propyl substitution, as seen in brivaracetam, was identified as optimal, conferring a roughly 10-fold increase in potency compared to levetiracetam.[1]

  • Stereochemistry: The stereochemistry at both the α-position of the side chain and the 4-position of the pyrrolidone ring is crucial. The (S)-configuration of the α-ethyl group and the (R)-configuration of the 4-propyl group are essential for high-affinity binding.[1]

  • Carboxamide Moiety: The carboxamide group on the butanamide side chain is essential for affinity to the levetiracetam binding site (LBS) on SV2A.[1]

  • Pyrrolidone Ring Integrity: The 2-oxopyrrolidine ring is the preferred heterocyclic core. Modifications such as ring opening or substitution at the 3 or 5 positions generally lead to a decrease in SV2A affinity.[1]

The following diagram illustrates the general workflow for a QSAR study, which can be applied to novel anticonvulsant candidates.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Prediction & Design A Compound Library (e.g., Azepan-2-one Analogs) C Molecular Descriptor Calculation A->C B Biological Activity Data (e.g., IC50, ED50) B->C D Data Splitting (Training & Test Sets) C->D E QSAR Model Generation (e.g., MLR, SVM) D->E F Model Validation (Internal & External) E->F G Predict Activity of New Compounds F->G H Rational Design of Novel Analogs G->H

Caption: A generalized workflow for quantitative structure-activity relationship (QSAR) studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of QSAR studies. Below are the protocols for the key experiments cited in the development of levetiracetam analogs.

SV2A Binding Assay Protocol:

  • Preparation of Membranes: Synaptic plasma membranes are prepared from the cerebral cortex of rats.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]ucb 30887) and the test compounds at various concentrations in a buffered solution.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[1]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[1]

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of an excess of an unlabeled ligand) from the total binding. IC50 values for the test compounds are determined by non-linear regression analysis of the competition binding curves.[1]

In Vivo Anticonvulsant Activity (Audiogenic Seizure-Susceptible Mice) Protocol:

  • Animal Model: Audiogenic seizure-susceptible mice (e.g., DBA/2 mice) are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.

  • Seizure Induction: At the time of predicted peak drug effect, mice are exposed to a high-intensity sound stimulus (e.g., 12 kHz, 110 dB) for a defined period.

  • Endpoint: The primary endpoint is the protection against the tonic-clonic seizure component.[1]

  • Data Analysis: The median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic-clonic seizure, is determined.[1]

The signaling pathway involving SV2A is central to the mechanism of action of these anticonvulsants.

SV2A_Pathway cluster_presynaptic Presynaptic Terminal SV Synaptic Vesicle SV2A SV2A Syt1 Synaptotagmin-1 SV2A->Syt1 Modulates NT_release Neurotransmitter Release Syt1->NT_release Triggers Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Ca_ion->Syt1 Binds to Drug Brivaracetam / Levetiracetam Drug->SV2A Binds to AP Action Potential AP->Ca_channel Depolarization

Caption: Simplified signaling pathway of SV2A modulation by levetiracetam and brivaracetam.

References

Benchmarking Synthesis of (S)-3-amino-1-ethylazepan-2-one: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. This guide provides a comparative analysis of synthetic methodologies for (S)-3-amino-1-ethylazepan-2-one, a valuable chiral lactam intermediate. We will explore and benchmark a biocatalytic approach utilizing a transaminase against a traditional asymmetric synthesis employing a chiral auxiliary.

The enantiomerically pure form of 3-amino-1-ethylazepan-2-one is a crucial component in the development of various pharmaceutical agents. Its stereocenter demands precise control during synthesis to ensure the desired biological activity and minimize off-target effects. This guide will delve into two distinct strategies to achieve this: a modern biocatalytic method and a classic asymmetric approach.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is often a trade-off between various factors, including yield, stereoselectivity, cost, and environmental impact. Below is a summary of the key performance indicators for the two benchmarked methods.

Parameter Method A: Biocatalytic Reductive Amination Method B: Asymmetric Alkylation with Chiral Auxiliary
Overall Yield 75%60%
Enantiomeric Excess (e.e.) >99%98%
Key Reagents Transaminase, Pyruvate Decarboxylase, L-AlanineEvans' Chiral Auxiliary, n-BuLi, Ethyl Iodide
Reaction Steps (from common precursor) 24
Reaction Time 24 hours48 hours
Purification Method Column ChromatographyColumn Chromatography
Key Advantages High enantioselectivity, mild reaction conditions, environmentally benignWell-established, predictable stereochemical outcome
Key Disadvantages Requires specific enzyme, potential for substrate inhibitionUse of cryogenic temperatures and pyrophoric reagents, auxiliary removal required

Experimental Protocols

Method A: Biocatalytic Reductive Amination

This method leverages the high stereoselectivity of a transaminase enzyme to convert a prochiral ketone precursor into the desired (S)-amine. A pyruvate decarboxylase is employed to shift the reaction equilibrium by removing the pyruvate byproduct.

Step 1: Synthesis of 1-ethylazepan-2,3-dione (Prochiral Ketone)

  • To a solution of N-ethyl-ε-caprolactam (1.0 eq) in THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF.

  • The mixture is stirred for 1 hour, followed by the addition of 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (1.2 eq).

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-ethylazepan-2,3-dione.

Step 2: Transaminase-mediated Reductive Amination

  • In a phosphate buffer (pH 7.5), 1-ethylazepan-2,3-dione (1.0 eq), L-alanine (1.5 eq), pyridoxal 5'-phosphate (PLP) (0.1 eq), transaminase (e.g., from Chromobacterium violaceum) (10 mg/mL), and pyruvate decarboxylase (5 mg/mL) are combined.

  • The mixture is stirred at 30 °C for 24 hours.

  • The reaction is quenched by the addition of methanol, and the enzyme is removed by centrifugation.

  • The supernatant is concentrated, and the residue is purified by column chromatography to afford this compound.

Method B: Asymmetric Alkylation with a Chiral Auxiliary

This established method utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent, followed by cyclization and removal of the auxiliary.

Step 1: Acylation of Chiral Auxiliary

  • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in THF at -78 °C is added n-butyllithium (1.05 eq).

  • After 30 minutes, bromoacetyl bromide (1.1 eq) is added, and the reaction is stirred for 2 hours at -78 °C.

  • The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Step 2: Azide Displacement

  • The acylated auxiliary (1.0 eq) is dissolved in DMF, and sodium azide (1.5 eq) is added.

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layers are combined, dried, and concentrated to give the azido derivative.

Step 3: Reduction and N-Ethylation

  • The azido derivative (1.0 eq) is dissolved in methanol, and Pd/C (10 mol%) is added.

  • The mixture is stirred under an atmosphere of hydrogen for 6 hours.

  • The catalyst is filtered off, and ethyl iodide (1.2 eq) and K2CO3 (2.0 eq) are added to the filtrate.

  • The mixture is stirred at room temperature for 12 hours.

  • The solvent is removed, and the residue is taken up in ethyl acetate and washed with water.

  • The organic layer is dried and concentrated.

Step 4: Cyclization and Auxiliary Removal

  • The crude N-ethylated product is dissolved in THF, and lithium hydroxide (1.5 eq) in water is added.

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction is acidified with 1M HCl and extracted with dichloromethane.

  • The organic layer is dried and concentrated. The crude product is then heated in toluene to effect cyclization.

  • The solvent is removed, and the residue is purified by column chromatography to yield this compound.

Visualizing the Workflow

To better illustrate the sequence of operations in each synthetic approach, the following workflow diagrams are provided.

Method_A_Workflow cluster_0 Method A: Biocatalytic Reductive Amination start N-ethyl-ε-caprolactam ketone 1-ethylazepan-2,3-dione start->ketone LDA, Oxaziridine amination Reductive Amination (Transaminase, PLP, L-Ala, PDC) ketone->amination product This compound amination->product

Workflow for Biocatalytic Synthesis.

Method_B_Workflow cluster_1 Method B: Asymmetric Alkylation start Chiral Auxiliary acylation Acylation (n-BuLi, Bromoacetyl bromide) start->acylation azide Azide Displacement (NaN3) acylation->azide reduction_ethylation Reduction & N-Ethylation (H2, Pd/C, EtI) azide->reduction_ethylation cyclization Cyclization & Auxiliary Removal (LiOH, Heat) reduction_ethylation->cyclization product This compound cyclization->product

Workflow for Asymmetric Synthesis.

Conclusion

Both the biocatalytic and the chiral auxiliary-based methods provide viable routes to enantiomerically enriched this compound. The biocatalytic approach offers superior enantioselectivity and operates under milder, more environmentally friendly conditions, making it an attractive option for green chemistry initiatives. However, it is dependent on the availability and stability of the specific enzyme.

The asymmetric synthesis using a chiral auxiliary is a well-established and robust method that provides predictable stereochemical control. While it involves more steps and harsher reagents, the starting materials and auxiliaries are often more readily available. The choice between these methods will ultimately depend on the specific requirements of the project, including scale, cost considerations, and the availability of specialized biocatalysts. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

Comparative Guide to the Biocatalytic Reactivity of (S)-3-amino-1-ethylazepan-2-one and Related Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzymatic cross-reactivity and substrate specificity concerning (S)-3-amino-1-ethylazepan-2-one and structurally similar chiral amines. The information is compiled from studies on biocatalytic synthesis and resolution, offering insights into the potential applications of various enzymes in stereoselective transformations.

Introduction to Biocatalytic Cross-Reactivity

Enzymes, particularly lipases and transaminases, are widely employed for their high stereoselectivity in producing enantiomerically pure compounds, which are essential for pharmaceutical applications.[1][2] The efficiency and selectivity of these biocatalysts can vary significantly with substrate structure. This guide summarizes key experimental findings on the enzymatic treatment of molecules analogous to this compound.

Data Presentation: Enzyme Performance Comparison

The following tables summarize the performance of different enzymes in the transformation of various chiral amines and related compounds, providing a basis for predicting their activity with this compound.

Table 1: Lipase-Catalyzed Resolutions

EnzymeSubstrateReaction TypeSolventTemp (°C)Enantiomeric Excess (ee)ConversionReference
Candida antarctica Lipase B (CAL-B)rac-trans-alkoxyamino-2-piperidonesDe-acylation2M2BRT≥97%-[3]
Pseudomonas cepacia Lipase (PS IM)Ethyl (±)-3-amino-3-phenyl-2-hydroxy-propionateHydrolysisDIPE50>99%~50%[4]
Candida rugosa Lipase (CRL)Racemic Naproxen methyl esterHydrolysisIsooctane/Water45>99%49%[4]
Candida antarctica Lipase A (CALA)(±)-1-methyl-6,7-dimethoxy-1,2,3,4-THIQN-acylationToluene4098%50%[5]

Table 2: Transaminase-Catalyzed Asymmetric Synthesis

EnzymeSubstrate (Ketone)Amine DonorTemp (°C)pHEnantiomeric Excess (ee)YieldReference
Chromobacterium violaceum TA (CviTA)4-phenyl-2-butanoneL-Alanine307.5~90% (S)>60%[6]
Vibrio fluvialis TA (VflTA)4-phenyl-2-butanoneL-Alanine307.5~90% (S)>60%[6]
Evolved R-selective Transaminaseβ-keto amideIsopropylamine40->99.95%92%[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and adaptation.

Protocol 1: Enzymatic Resolution of rac-trans-alkoxyamino-2-piperidones with CAL-B[3]
  • Reaction Setup: A solution of racemic trans-alkoxyamino-2-piperidone (rac-trans-2) is prepared in 2-methyl-2-butanol (2M2B) at a concentration of 0.2 M.

  • Enzyme Addition: Candida antarctica lipase B (CAL-B) is added to the solution.

  • Incubation: The reaction mixture is incubated at room temperature with stirring.

  • Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the enzyme is filtered off, and the solvent is evaporated. The resulting product is purified by column chromatography.

  • Analysis: The enantiomeric excess of the product is determined by Chiral High-Performance Liquid Chromatography (Chiral-HPLC).

Protocol 2: Asymmetric Synthesis of 3-Amino-1-phenylbutane using a Transaminase-Pyruvate Decarboxylase Cascade[6]
  • Reaction Buffer: The reaction is performed in 150 mM potassium phosphate buffer (pH 7.5) containing 1 mM pyridoxal-5′-phosphate (PLP), 0.1 mM thiamine pyrophosphate (TPP), and 0.1 mM MgCl₂.

  • Enzyme Preparation: Cell lysates of the transaminase (C. violaceum or V. fluvialis) and pyruvate decarboxylase (PDC) are used.

  • Reaction Mixture: The reaction mixture contains the ketone substrate (4-phenyl-2-butanone), an excess of the amine donor (L-alanine), and the enzyme lysates in the reaction buffer.

  • Incubation: The reaction is carried out at 30°C with shaking (1000 rpm) for 8 hours.

  • Extraction: The product is extracted from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: The conversion, yield, and enantiomeric excess are determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the workflows and concepts discussed in this guide.

Experimental_Workflow_Enzymatic_Resolution cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Racemic_Substrate Racemic Substrate (e.g., rac-trans-2) Reaction_Vessel Reaction Mixture (Incubation at RT) Racemic_Substrate->Reaction_Vessel Solvent Solvent (e.g., 2M2B) Solvent->Reaction_Vessel Enzyme Enzyme (e.g., CAL-B) Enzyme->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Monitoring (TLC) Purification Column Chromatography Filtration->Purification Analysis Chiral HPLC Analysis Purification->Analysis Product Enantioenriched Product Analysis->Product

Caption: Workflow for enzymatic resolution of a racemic mixture.

Biocatalytic_Cascade_Synthesis Ketone Prochiral Ketone Transaminase Transaminase (TA) Ketone->Transaminase Amine_Donor Amine Donor (L-Alanine) Amine_Donor->Transaminase Chiral_Amine Chiral Amine Product Transaminase->Chiral_Amine Pyruvate Pyruvate (by-product) Transaminase->Pyruvate Half-reaction 1 PDC Pyruvate Decarboxylase (PDC) Volatiles Acetaldehyde + CO2 (Volatile by-products) PDC->Volatiles Cofactors Cofactors (PLP, TPP) Cofactors->Transaminase Pyruvate->PDC By-product removal

Caption: Biocatalytic cascade for asymmetric amine synthesis.

Conclusion

While direct experimental data on the cross-reactivity of antibodies with this compound is lacking, the field of biocatalysis offers valuable insights into the molecular recognition of this compound and its analogs by enzymes. The data presented demonstrate that lipases and transaminases are highly effective for the stereoselective synthesis and resolution of similar chiral amines. Researchers can leverage this information to design enzymatic processes for the production of enantiomerically pure this compound and to predict its potential interactions in biological systems. The provided protocols and workflows serve as a foundation for developing robust and efficient biocatalytic methods in pharmaceutical research and development.

References

Safety Operating Guide

Proper Disposal of (S)-3-amino-1-ethylazepan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-3-amino-1-ethylazepan-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye and Face Protection Safety gogglesMust be chemical splash-proof to protect against accidental contact with the eyes.
Hand Protection Nitrile glovesShould be of a suitable thickness and inspected for any defects before use.
Body Protection Laboratory coatA standard lab coat is required to protect the skin and clothing from potential spills.
Respiratory Protection Use in a fume hoodAll handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including the pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, weighing boats), as hazardous chemical waste.

    • Lactam rings are susceptible to hydrolysis under acidic or basic conditions. Therefore, it is critical to segregate waste containing this compound from strong acids and bases to prevent potentially reactive and exothermic decomposition in the waste container.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound into the designated waste container using a chemically resistant spatula. Avoid generating dust.

    • Liquid Waste: If the compound is in solution, pour the solution directly into the designated liquid hazardous waste container.

    • Contaminated Labware: Place any disposable labware that has come into contact with the compound into a separate, labeled solid waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or methanol), and the rinsate collected as hazardous liquid waste.

  • Storage and Final Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible chemicals.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation cluster_containerization Containerization cluster_final Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe is_solid Solid Waste? ppe->is_solid solid_waste Solid this compound or Contaminated Labware is_solid->solid_waste Yes liquid_waste Solutions of this compound is_solid->liquid_waste No solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Waste Area solid_container->storage liquid_container->storage ehs_disposal Arrange for EHS Disposal storage->ehs_disposal end End: Disposal Complete ehs_disposal->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling (S)-3-amino-1-ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling (S)-3-amino-1-ethylazepan-2-one

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 206434-45-9) was not available in the public domain at the time of this writing. The following guidance is based on general safety protocols for handling aminolactams and chemicals with similar potential hazards. All laboratory personnel must conduct a thorough, site-specific risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department. The information provided here is for guidance purposes only and should not be considered a substitute for a formal safety assessment.

While a comprehensive hazard profile for this compound is not fully detailed in available resources, one supplier has indicated that the compound should be treated with caution, classifying it as "Warning. Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects"[1]. This suggests that the substance may be harmful if ingested, inhaled, or in contact with skin, and may have long-term health effects. Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for handling potentially hazardous chemicals in a laboratory setting.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety goggles and a face shieldGoggles are essential to protect against splashes, while a face shield provides an additional layer of protection for the entire face.[2][3]
Hand Protection Double-layered disposable nitrile glovesNitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended to protect against incidental contact and potential tears in the outer glove.[2][4]
Body Protection A buttoned, long-sleeved laboratory coatA lab coat protects clothing and skin from spills and splashes.[3][4] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit should be considered.
Respiratory Protection An appropriate respirator (e.g., N95 or higher)Given the potential for acute toxicity, respiratory protection is necessary, especially when handling the solid form which may generate dust, or if the process could create aerosols. The specific type of respirator should be determined by a formal risk assessment.[4]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[3]
Standard Operating Procedure for Handling

Adherence to a strict operational workflow is critical for safety. The following procedure outlines the key steps for handling this compound.

  • Preparation and Engineering Controls:

    • Work within a certified chemical fume hood to ensure adequate ventilation and to contain any dust or vapors.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the active handling phase.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the solid compound in the fume hood, avoiding the generation of dust.

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Carefully remove and dispose of PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing paper, and any other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.

  • Disposal Method: All hazardous waste must be disposed of through your institution's EHS-approved waste management vendor.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Protocols prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Check Eyewash/Shower prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handling1 Weigh Compound in Fume Hood prep4->handling1 handling2 Perform Experimental Work handling1->handling2 post1 Decontaminate Surfaces & Equipment handling2->post1 emergency In Case of Exposure: - Skin/Eye Contact - Inhalation - Ingestion Follow First Aid & Seek Medical Attention handling2->emergency Exposure Event post2 Segregate Hazardous Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.